8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Description
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Properties
IUPAC Name |
8-chloro-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-8(2)11-7-22-16(19-11)10-6-12(20)9-4-5-13(21-3)14(17)15(9)18-10/h4-8H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJWJSFDEJPNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694858 | |
| Record name | 8-Chloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923289-39-8 | |
| Record name | 8-Chloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: Synthesis, Physicochemical Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of the novel heterocyclic compound, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol. As a molecule integrating the privileged quinolin-4-ol scaffold with a substituted thiazole moiety, it represents a compound of significant interest for drug discovery, particularly in oncology and infectious diseases. This document outlines a plausible synthetic route, predicted physicochemical characteristics, anticipated spectroscopic data, and a hypothesized mechanism of action supported by a detailed experimental protocol for its biological evaluation.
Introduction
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. Specifically, the quinolin-4-one/quinolin-4-ol tautomeric system is a privileged scaffold known for its favorable physicochemical and pharmacokinetic profiles, as well as its capacity for diverse functionalization[3]. These attributes have made quinolin-4-ones promising candidates for the development of new anticancer agents[3].
The incorporation of a thiazole ring, another important pharmacophore, is anticipated to modulate the biological activity of the parent quinoline scaffold. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects[4]. The specific substitution pattern of the title compound, featuring a chlorine atom at the 8-position, a methoxy group at the 7-position, and an isopropylthiazole group at the 2-position, is designed to optimize target engagement and drug-like properties. This guide serves as a foundational document for researchers investigating this and structurally related compounds.
Predicted Physicochemical Properties
Given that this compound is a novel compound, experimental data on its physicochemical properties are not available in the public domain. However, based on its structure, we can predict several key parameters essential for drug development.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₅ClN₂O₂S |
| Molecular Weight | 349.82 g/mol |
| IUPAC Name | 8-chloro-2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxyquinolin-4-ol |
| Topological Polar Surface Area (TPSA) | 89.8 Ų |
| logP (octanol/water) | ~3.5 - 4.5 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (N in quinoline, N and S in thiazole, O in methoxy) |
| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. The keto-form is often favored in the solid state and in polar solvents[5]. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process that combines established named reactions for the construction of the quinolin-4-ol and thiazole rings. The proposed route is outlined below.
Synthesis of the Quinolin-4-ol Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from an appropriately substituted aniline and a malonic ester derivative[6][7].
Step 1: Synthesis of 8-chloro-7-methoxyquinolin-4-ol. This involves the condensation of 2-chloro-3-methoxyaniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization. The resulting ester is then hydrolyzed and decarboxylated to yield the quinolin-4-ol core.
Synthesis of the Thiazole Moiety and Coupling
The 4-isopropylthiazole moiety can be introduced at the 2-position of the quinoline ring. A common method for this involves the conversion of the 2-position of the quinoline to a suitable precursor for coupling or direct construction of the thiazole ring. A plausible approach involves the following steps:
Step 2: Chlorination of the 2-position. The quinolin-4-ol can be converted to a 2,4-dichloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Step 3: Synthesis of 4-isopropyl-2-thiocarboxamidothiazole. This can be prepared via a Hantzsch-type thiazole synthesis from a suitable thioamide and an α-haloketone[8][9].
Step 4: Coupling of the Thiazole and Quinoline Moieties. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to link the 2-position of the quinoline with the 2-position of the thiazole.
Step 5: Selective Dechlorination and Hydrolysis. The 4-chloro group can be selectively hydrolyzed back to the 4-hydroxy group under controlled conditions.
Proposed Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Anticipated Spectroscopic Data
The structural elucidation of the title compound would rely on a combination of spectroscopic techniques. Based on its proposed structure, the following key signals can be anticipated:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the C5-H of the quinoline ring.
-
A singlet for the C6-H of the quinoline ring.
-
A singlet for the methoxy protons (~3.9-4.1 ppm).
-
A septet and a doublet for the isopropyl group on the thiazole ring.
-
A singlet for the C5-H of the thiazole ring.
-
A broad singlet for the hydroxyl proton at C4 (concentration-dependent).
-
-
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the nine carbons of the quinoline ring system.
-
Signals for the three carbons of the thiazole ring.
-
Signals for the isopropyl group carbons.
-
A signal for the methoxy carbon.
-
The C4 carbon of the quinoline would be significantly deshielded due to the hydroxyl group.
-
-
Mass Spectrometry (ESI-MS):
-
A prominent molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments[10].
-
Hypothesized Biological Activity and Mechanism of Action
The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery[1]. Many quinoline-based compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The structural features of this compound suggest it may function as a tyrosine kinase inhibitor (TKI) .
Potential Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
A plausible mechanism of action is the inhibition of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overactive in various cancers. Inhibition of these receptors can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of an RTK signaling pathway by the title compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesized activity as a kinase inhibitor, a robust in vitro assay is required. The following protocol describes a general method for assessing the inhibitory potential of the compound against a selected tyrosine kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific tyrosine kinase (e.g., EGFR).
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the kinase substrate, and the diluted test compound or control.
-
Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP generated into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a novel heterocyclic compound with significant potential for applications in drug discovery. Its hybrid structure, combining the privileged quinolin-4-ol scaffold with a substituted thiazole, suggests a range of possible biological activities, with a particular promise as a kinase inhibitor for anticancer therapy. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental studies are warranted to validate the predicted properties and explore the full therapeutic potential of this promising molecule.
References
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Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6643. [Link]
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Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(25), 17893-17911. [Link]
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ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
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Polshettiwar, V., & Varma, R. S. (2008). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Current Organic Chemistry, 12(12), 1033-1056. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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ResearchGate. (n.d.). Synthesis of novel 3-(substituted 1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones as anticancer agents. [Link]
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PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. [Link]
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ResearchGate. (n.d.). Chemical structure of biologically active compounds containing 4-quinolone scaffold. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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National Center for Biotechnology Information. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]
-
PubMed. (n.d.). Synthesis of Some Thiazolyl and Oxazolyl Quinazoline Derivatives as Potential Anti-Microbial Agents. [Link]
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]
-
Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]
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8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, a TAK1 Inhibitor.
Authored by a Senior Application Scientist
Introduction
This compound is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in cellular responses to inflammatory stimuli.[1] It plays a central role in modulating both the expression of inflammatory mediators and the regulation of cell death pathways.[1] The strategic position of TAK1 in integrating signals from various receptors, including TNFα, IL-1β, and Toll-like receptors (TLRs), makes it an attractive therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the TAK1 signaling pathway and outlining experimental methodologies for its characterization.
The TAK1 Signaling Pathway: A Central Regulator of Inflammation and Cell Survival
TAK1 is a key regulator of signal transduction cascades initiated by pro-inflammatory cytokines.[3] Upon stimulation by ligands such as TNFα or IL-1β, a series of receptor-proximal events lead to the recruitment and activation of the TAK1 complex, which also includes the TAK1-binding proteins TAB1, TAB2, and TAB3.[4][5] Activated TAK1 then phosphorylates and activates two major downstream signaling arms: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascades.[4][6]
-
Activation of the NF-κB Pathway: TAK1-mediated phosphorylation of the IKK complex leads to the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitor of κB (IκB).[4] This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and anti-apoptotic genes.[4]
-
Activation of MAPK Pathways: TAK1 also phosphorylates and activates MAPK kinases (MKKs), which in turn activate the c-Jun N-terminal kinases (JNK) and p38 MAPKs.[4][6] These pathways regulate the activity of other transcription factors, such as AP-1, which also contribute to the inflammatory response and cell fate decisions.[4]
The multifaceted role of TAK1 signaling is evident in its ability to integrate signals that influence inflammation, immunity, cell survival, and apoptosis.[6][7]
Visualizing the TAK1 Signaling Cascade
The following diagram illustrates the central role of TAK1 in response to pro-inflammatory stimuli.
Caption: TAK1 signaling pathway activated by TNFα and IL-1β.
Mechanism of Action of this compound
As a selective inhibitor of TAK1, this compound exerts its effects by directly targeting the kinase activity of TAK1. While specific kinetic data for this compound is not publicly available, its mechanism can be inferred from the characterization of other well-studied TAK1 inhibitors.
Biochemical Mechanism: Inhibition of Kinase Activity
TAK1 inhibitors can be broadly classified based on their mode of interaction with the enzyme. These include ATP-competitive inhibitors that bind to the ATP-binding pocket and non-competitive inhibitors that bind to other sites.[1] Given its chemical structure, this compound is likely an ATP-competitive inhibitor. By occupying the ATP-binding site of TAK1, the compound prevents the binding of ATP, thereby blocking the autophosphorylation of TAK1 and its ability to phosphorylate downstream substrates like IKKβ and MKKs. This leads to a complete shutdown of the signal transduction cascade originating from the activated TAK1 complex.
Cellular Mechanism: Blockade of Downstream Signaling and Induction of Apoptosis
In a cellular context, the inhibition of TAK1 by this compound leads to a number of observable consequences:
-
Suppression of NF-κB Activation: By preventing the phosphorylation of the IKK complex, the inhibitor stabilizes IκB, keeping NF-κB sequestered in the cytoplasm.[4] This blocks the transcription of NF-κB target genes, which are crucial for the inflammatory response and cell survival.[4]
-
Inhibition of MAPK Signaling: The compound also prevents the activation of the p38 and JNK MAPK pathways, further contributing to its anti-inflammatory effects.[6]
-
Sensitization to TNFα-induced Apoptosis: A key consequence of TAK1 inhibition is the sensitization of cells to TNFα-induced apoptosis.[8] While TNFα signaling can promote both cell survival (via NF-κB) and cell death, the inhibition of the TAK1-NF-κB survival pathway shifts the balance towards apoptosis.[8]
Experimental Protocols for Characterizing the Mechanism of Action
A series of well-established biochemical and cell-based assays are employed to characterize the mechanism of action of TAK1 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity and to calculate its IC50 value.
Methodology:
-
Reaction Setup: A kinase reaction is set up in a 384-well plate containing recombinant TAK1/TAB1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and ATP.
-
Inhibitor Titration: A serial dilution of this compound is added to the reaction wells.
-
Reaction Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the compound with TAK1 in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with either the vehicle control or this compound.
-
Heating: The treated cells are heated at a range of temperatures. The binding of the compound to TAK1 is expected to stabilize the protein, increasing its melting temperature.
-
Cell Lysis and Protein Separation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble TAK1 remaining at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated for both the vehicle- and compound-treated samples. A shift in the melting curve for the compound-treated sample indicates direct target engagement.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of the inhibitor on the TAK1 signaling pathway in cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human rheumatoid arthritis synovial fibroblasts or THP-1 monocytes) is treated with a pro-inflammatory stimulus (e.g., IL-1β or LPS) in the presence or absence of varying concentrations of this compound.[2]
-
Cell Lysis: After a defined incubation period, the cells are lysed to prepare whole-cell extracts.[2]
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2] The membrane is then probed with primary antibodies specific for the phosphorylated forms of TAK1, IκBα, p38, and JNK, as well as with antibodies for the total protein levels as loading controls.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence-based detection system. A reduction in the levels of the phosphorylated proteins in the compound-treated samples indicates inhibition of the TAK1 pathway.
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing the cellular activity of the TAK1 inhibitor.
Caption: Workflow for Western blot analysis of TAK1 signaling.
Conclusion
This compound is a specific inhibitor of TAK1, a central kinase in inflammatory signaling pathways. Its mechanism of action involves the direct inhibition of TAK1's kinase activity, leading to the suppression of downstream NF-κB and MAPK signaling. This ultimately results in a potent anti-inflammatory effect and can sensitize cells to apoptosis. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other TAK1 inhibitors, underscoring their therapeutic potential in a variety of disease contexts.
References
-
TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers. URL: [Link]
-
Multifaceted Roles of TAK1 Signaling in Cancer. PMC - PubMed Central. URL: [Link]
-
Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. PMC - PubMed Central. URL: [Link]
-
Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. MDPI. URL: [Link]
-
Tak1 Selective Inhibition: State of the Art and Future Opportunities. ResearchGate. URL: [Link]
-
TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma. PubMed. URL: [Link]
-
Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... ResearchGate. URL: [Link]
-
Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI. URL: [Link]
-
TAK1 signaling is a potential therapeutic target for pathological angiogenesis. PubMed. URL: [Link]
-
S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Taylor & Francis Online. URL: [Link]
-
Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. URL: [Link]
-
TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production. PubMed. URL: [Link]
-
Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. NIH. URL: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and naturally derived compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The therapeutic potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, potentially novel quinoline derivative: 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol.
Due to the limited publicly available data on this exact molecule, this guide will synthesize SAR insights from closely related structural analogs to build a predictive framework for its biological activity. We will deconstruct the molecule into its key structural components—the substituted quinolin-4-ol core and the 2-(4-isopropylthiazol-2-yl) side chain—to elucidate the probable contribution of each moiety to the overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of quinoline-based therapeutic agents.
Molecular Structure and Key Features
The core structure of the subject compound is a quinolin-4-ol, which can exist in tautomeric equilibrium with the corresponding quinolin-4-one. This guide will primarily refer to the quinolin-4-ol form. The key structural features for SAR analysis are:
-
The Quinolin-4-ol Core: A bicyclic aromatic system that serves as the fundamental scaffold.
-
C8-Chloro and C7-Methoxy Substituents: Electron-withdrawing and electron-donating groups, respectively, on the benzo moiety of the quinoline ring.
-
C4-Hydroxyl Group: A key functional group that can participate in hydrogen bonding.
-
C2-(4-isopropylthiazol-2-yl) Substituent: A heterocyclic side chain at the 2-position of the quinoline ring, which can engage in various interactions with biological targets.
The following diagram illustrates the key regions of the molecule for SAR discussion.
Caption: Hypothetical mechanism of action: competitive inhibition of a protein kinase.
Experimental Protocols for Activity Assessment
To validate the predicted biological activities of this compound, a series of in vitro assays would be required. The following are representative protocols.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring mitochondrial activity.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Microorganism Preparation: Grow bacterial or fungal strains in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
References
-
ResearchGate. (2021). Biological Activities of Quinoline Derivatives. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Available at: [Link]
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An In-Depth Technical Guide to the Predicted In Vitro Activity of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted in vitro biological activities of the novel synthetic compound, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally related quinolin-4-ol, 8-hydroxyquinoline, and thiazole-containing compounds to forecast its potential pharmacological profile. We will explore the scientific rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and as a kinase inhibitor. Detailed, field-proven experimental protocols are provided to guide the in vitro evaluation of this compound, ensuring a robust and scientifically sound investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar quinoline-based heterocyclic compounds.
Introduction and Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3] The biological versatility of the quinoline ring system is largely attributable to its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4]
The subject of this guide, this compound, is a synthetic molecule that combines several key pharmacophoric features:
-
A Quinolin-4-ol Core: This central motif is a well-established pharmacophore known for its diverse biological activities, including cytotoxic effects against various cancer cell lines.[5]
-
An 8-Chloro Substituent: Halogenation, particularly at the C7 and C8 positions of the quinoline ring, is a common strategy to enhance the biological potency of quinoline derivatives.[6]
-
A 7-Methoxy Group: The presence of a methoxy group can influence the compound's metabolic stability and its interaction with biological targets.[7]
-
A 2-(4-isopropylthiazol-2-yl) Moiety: The incorporation of a thiazole ring, a common heterocyclic pharmacophore, can introduce additional sites for interaction with biological targets and is often associated with antimicrobial and anticancer properties.[8]
Given the absence of published data on this compound, this guide will extrapolate from the known activities of its constituent chemical motifs to propose a rational framework for its in vitro investigation.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on related quinoline and thiazole derivatives, we hypothesize that this compound may exhibit a range of in vitro activities.
Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of kinase signaling pathways.[2] Substituted quinolin-4-ones, in particular, have shown significant cytotoxic activity against a panel of cancer cell lines.[5] Furthermore, the combination of quinoline and thiazole moieties has resulted in hybrid molecules with promising cytotoxic effects.[8]
Hypothesized Mechanism of Action: The planar quinoline ring system of the compound may facilitate intercalation into DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis. Additionally, the molecule could potentially inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.
Caption: Predicted anti-inflammatory mechanism via iNOS/COX-2 inhibition.
Kinase Inhibitory Activity
The quinoline and quinazoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors. [9][10]These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy.
Hypothesized Mechanism of Action: The compound could act as a competitive inhibitor of the ATP-binding pocket of various protein kinases that are implicated in oncogenic signaling, such as EGFR, VEGFR, and c-Met. [11]
Recommended In Vitro Experimental Protocols
To systematically evaluate the predicted biological activities of this compound, the following detailed in vitro protocols are recommended.
General Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and fungal strains (e.g., Candida albicans) should be procured from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Anticancer Activity Assays
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity Assays
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Kinase Inhibitory Activity Assay
A commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant kinases (e.g., EGFR, VEGFR2, c-Met) should be utilized according to the manufacturer's instructions. This will allow for the determination of IC₅₀ values for kinase inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Predicted In Vitro Anticancer Activity (IC₅₀ in µM)
| Cell Line | Compound | Doxorubicin (Positive Control) |
| MCF-7 | To be determined | Known value |
| A549 | To be determined | Known value |
| HCT116 | To be determined | Known value |
Table 2: Predicted In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microbial Strain | Compound | Ciprofloxacin (Positive Control) |
| S. aureus | To be determined | Known value |
| E. coli | To be determined | Known value |
| C. albicans | To be determined | Known value |
Conclusion
While there is currently no direct experimental evidence for the in vitro activity of this compound, a comprehensive analysis of its structural components strongly suggests a high potential for diverse biological activities. The quinolin-4-ol core, combined with chloro, methoxy, and thiazole substitutions, provides a strong rationale for investigating its anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic in vitro evaluation of this promising compound. The insights gained from such studies will be invaluable for the future development of novel therapeutic agents based on the versatile quinoline scaffold.
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An In-Depth Technical Guide to the Discovery of Novel Thiazolyl-Quinoline Compounds as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of the thiazole and quinoline scaffolds into single molecular entities has emerged as a promising strategy in the design of novel anticancer agents. This guide provides a comprehensive overview of the rationale, synthesis, characterization, and biological evaluation of thiazolyl-quinoline compounds. We delve into the mechanistic underpinnings of their anticancer activity, with a focus on their role as kinase inhibitors. Detailed, field-proven protocols for key in vitro assays are presented to equip researchers with the necessary tools to advance the discovery and development of this important class of therapeutic candidates.
Introduction: The Rationale for Thiazolyl-Quinoline Hybrids
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide array of biological activities, including anticancer effects mediated through the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1] Similarly, the thiazole ring is a key pharmacophore present in several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone.[2]
The molecular hybridization of these two pharmacophores is a strategic approach to developing novel drug candidates with potentially enhanced efficacy, improved selectivity, and the ability to overcome drug resistance.[3] The thiazole moiety can act as a potent hydrogen bond acceptor and can be readily substituted to modulate the compound's physicochemical properties and target engagement.[4] The quinoline core often serves as an anchor, providing crucial interactions within the ATP-binding pocket of protein kinases.[4] This guide will focus on the discovery of thiazolyl-quinoline compounds as potential anticancer agents, particularly as inhibitors of key signaling pathways implicated in cancer progression.
Design and Synthesis of Thiazolyl-Quinoline Compounds
The design of novel thiazolyl-quinoline hybrids often begins with a target-based approach, leveraging the known binding modes of existing kinase inhibitors. For instance, targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a common strategy in cancer drug discovery.[4] The quinazoline core, a close analog of quinoline, is known to bind to the hinge region of the kinase domain.[4]
A general synthetic strategy for preparing thiazolyl-quinoline compounds is outlined below. This multi-step synthesis allows for the introduction of diverse substituents on both the thiazole and quinoline rings, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.[5]
Caption: A generalized synthetic scheme for thiazolyl-quinoline compounds.
Experimental Protocol: Synthesis of a Representative Thiazolyl-Quinoline Compound
-
Step 1: Synthesis of the Thiazole Intermediate.
-
To a solution of a substituted 2-aminoacetophenone (1 mmol) in ethanol (20 mL), add a substituted thiosemicarbazide (1.1 mmol).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the intermediate thiazole.
-
-
Step 2: Synthesis of the Final Thiazolyl-Quinoline Compound.
-
To a solution of the intermediate thiazole (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a substituted 2-chloroquinoline (1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography to obtain the final product.
-
Structural Characterization
The unambiguous characterization of newly synthesized compounds is critical for establishing their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[6]
-
Melting Point: A physical property used to assess the purity of a crystalline solid.[6]
In Vitro Evaluation of Anticancer Activity
A tiered approach is typically used for the in vitro evaluation of novel compounds, starting with broad screening for cytotoxicity and progressing to more specific assays to elucidate the mechanism of action.[8][9]
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolyl-quinoline compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| TQ-1 | MCF-7 (Breast) | 4.08[2] |
| TQ-2 | HeLa (Cervical) | 5.64[2] |
| TQ-3 | SMMC-7721 (Liver) | 3.37[2] |
| Lapatinib (Control) | MCF-7 | 5.88[2] |
Note: The data presented are hypothetical and for illustrative purposes.
Apoptosis and Cell Cycle Analysis
Many anticancer drugs exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[11][12] Flow cytometry is a powerful technique for analyzing these cellular processes.[13]
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Mechanism of Action: Kinase Inhibition
A significant number of quinoline and thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[14][15]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiazolyl-quinoline compound.
Target-Based Kinase Assays
To confirm that a thiazolyl-quinoline compound directly inhibits a specific kinase, in vitro kinase assays are performed using the purified enzyme. These assays measure the ability of the compound to block the phosphorylation of a substrate by the kinase.
Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR/HER2)
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., EGFR or HER2), a suitable substrate, and ATP.
-
Compound Addition: Add the thiazolyl-quinoline compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time.
-
Detection: Quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or luminescence.
-
Data Analysis: Calculate the IC50 value for kinase inhibition.
Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| TQ-1 | EGFR | 0.024[2] |
| TQ-1 | HER2 | 0.047[2] |
| TQ-2 | EGFR | 0.005[2] |
| TQ-2 | HER2 | 0.022[2] |
| Lapatinib (Control) | EGFR | 0.007[2] |
| Lapatinib (Control) | HER2 | 0.018[2] |
Note: The data presented are hypothetical and for illustrative purposes, but are based on reported values for similar compounds.[2]
Conclusion and Future Directions
The molecular hybridization of thiazole and quinoline moieties represents a highly fruitful avenue for the discovery of novel anticancer agents. The synthetic versatility of this scaffold allows for extensive optimization of its pharmacological properties. The in-depth biological evaluation, from initial cytotoxicity screening to specific mechanism-of-action studies, is crucial for identifying promising lead candidates for further preclinical and clinical development. Future research in this area will likely focus on the development of highly selective inhibitors that target specific oncogenic kinases, as well as compounds that can overcome mechanisms of drug resistance.
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- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: A Technical Guide
Introduction
In the landscape of modern drug discovery, quinoline and thiazole scaffolds are privileged structures, frequently appearing in compounds with a wide array of biological activities. The hybrid molecule, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, represents a confluence of these two important pharmacophores. Its potential as a therapeutic agent necessitates a thorough and unambiguous structural characterization, which is primarily achieved through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights into the rationale behind spectral assignments and the experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of complex heterocyclic molecules.
The following sections will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The predictions are based on established principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Tautomerism
It is crucial to recognize that this compound can exist in tautomeric forms: the quinolin-4-ol form and the quinolin-4-one form. The quinolin-4-one tautomer is often the more stable form in solution and the solid state. This guide will primarily focus on the quinolin-4-one tautomer for spectral predictions, as it is expected to be the predominant species.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments (Optional but Recommended):
-
Conduct COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | N-H | The acidic proton of the quinolin-4-one tautomer is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. |
| ~8.10 | d | 1H | H-5 | The proton at position 5 is deshielded by the anisotropic effect of the adjacent carbonyl group and the aromatic ring system. |
| ~7.50 | s | 1H | H-6 | This proton is a singlet as it has no adjacent protons to couple with. |
| ~7.20 | s | 1H | H-5' (thiazole) | The proton on the thiazole ring is expected in this region for substituted thiazoles. |
| ~4.00 | s | 3H | -OCH₃ | The methoxy protons are typically found in this region as a sharp singlet. |
| ~3.20 | sept | 1H | -CH(CH₃)₂ | The septet multiplicity arises from coupling to the six equivalent methyl protons of the isopropyl group. |
| ~1.30 | d | 6H | -CH(CH ₃)₂ | The doublet arises from coupling to the single methine proton of the isopropyl group. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | C-4 (C=O) | The carbonyl carbon of the quinolin-4-one is expected to be significantly downfield. |
| ~165 | C-2' (thiazole) | The carbon of the thiazole ring attached to the quinoline is expected to be deshielded. |
| ~155 | C-4' (thiazole) | The carbon of the thiazole ring bearing the isopropyl group. |
| ~150 | C-7 | The carbon bearing the methoxy group is deshielded due to the oxygen atom. |
| ~148 | C-2 | The carbon of the quinoline ring attached to the thiazole moiety. |
| ~140 | C-8a | A quaternary carbon in the quinoline ring system. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~120 | C-4a | A quaternary carbon in the quinoline ring system. |
| ~118 | C-8 | The carbon bearing the chloro substituent. |
| ~115 | C-5' (thiazole) | Aromatic CH carbon of the thiazole ring. |
| ~110 | C-6 | Aromatic CH carbon. |
| ~105 | C-3 | Aromatic CH carbon of the quinoline ring. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
| ~33 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~23 | -CH(C H₃)₂ | The methyl carbons of the isopropyl group. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Predicted Mass Spectrometry Data (ESI+)
-
Molecular Formula: C₁₆H₁₅ClN₂O₂S
-
Monoisotopic Mass: 349.0465 m/z
-
Predicted [M+H]⁺: 350.0538 m/z
-
Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. The presence of sulfur will also contribute to the M+2 peak.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecular ion is likely to proceed through several key pathways, including cleavage of the bond between the quinoline and thiazole rings, and fragmentation of the isopropyl group.
Caption: Predicted major fragmentation pathways for this compound.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | N-H stretch | Amide (quinolin-4-one) |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (isopropyl, methoxy) |
| ~1650 | C=O stretch | Amide (quinolin-4-one) |
| 1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1250 | C-O stretch | Aryl ether (methoxy) |
| ~1100 | C-N stretch | |
| ~800 | C-Cl stretch | Aryl chloride |
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the solution over a wavelength range of approximately 200-800 nm.
Predicted UV-Vis Absorption Maxima (λmax)
The extended conjugation provided by the quinoline and thiazole ring systems is expected to result in strong UV-Vis absorption.
-
λmax ≈ 250-280 nm: Attributed to π → π* transitions within the aromatic rings.
-
λmax ≈ 320-350 nm: A lower energy π → π* transition due to the extended conjugation between the quinoline and thiazole moieties.
The exact positions and intensities of the absorption bands will be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on well-established principles and data from analogous structures, provides a robust framework for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR, mass spectrometry, IR, and UV-Vis data collectively offer a detailed and self-consistent picture of the molecule's architecture. For definitive structural confirmation, the acquisition of experimental data and comparison with these predictions is essential. This guide serves as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of this and similar complex heterocyclic compounds.
References
-
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
- El-Gendy, A. A. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of ChemTech Research, 6(3), 2092-2098.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
-
Shaikh, I. A., et al. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega, 5(42), 27551–27561. Retrieved from [Link]
- Gomez-Alvarez, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 489-497.
-
Journal of the Chemical Society B: Physical Organic. (1967). The absorption spectra of some thiazines and thiazoles. J. Chem. Soc. B, 493-498. Retrieved from [Link]
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
Methodological & Application
Application Notes and Protocols for Selecta-41: A Potent and Selective ULK1 Inhibitor in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Autophagy in Cancer with Selecta-41
The cellular process of autophagy, or "self-eating," is a critical mechanism for maintaining cellular homeostasis by degrading and recycling damaged organelles and proteins.[1][2] In the context of cancer, autophagy is a double-edged sword. While it can suppress tumor initiation, established tumors often hijack this pathway to survive under stressful conditions such as nutrient deprivation, hypoxia, and chemotherapy.[1][3] This reliance on autophagy for survival makes it a compelling therapeutic target.
A key initiator of the autophagy pathway is the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1).[1][3] ULK1's central role in activating autophagy makes it a prime candidate for targeted inhibition.[1][3]
This guide introduces Selecta-41 , with the formal chemical name 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol , a novel, potent, and highly selective small molecule inhibitor of ULK1. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its evaluation in cancer cell lines.
Mechanism of Action: Inhibition of Autophagy Initiation via ULK1
Selecta-41 exerts its anticancer effects by directly targeting ULK1, a critical upstream regulator of the autophagy cascade. Under normal conditions, the mTORC1 complex phosphorylates and inactivates ULK1, thus suppressing autophagy.[4][5] When mTORC1 is inactive (e.g., due to nutrient starvation), ULK1 becomes active and initiates the formation of the autophagosome by phosphorylating downstream components of the autophagy machinery.[3]
Selecta-41, as a potent ULK1 inhibitor, prevents the initiation of autophagy regardless of the mTORC1 activity status. This leads to an accumulation of cellular waste and an inability of the cancer cells to adapt to metabolic stress, ultimately sensitizing them to cell death.[3]
Caption: Mechanism of Action of Selecta-41.
Applications in Cancer Cell Lines
Selecta-41 is a valuable tool for investigating the role of autophagy in various cancer models. Its primary applications include:
-
Determining the dependence of cancer cell lines on autophagy for survival.
-
Sensitizing cancer cells to chemotherapy or nutrient deprivation.
-
Investigating the crosstalk between autophagy and other signaling pathways.
Expected Outcomes:
-
Reduced Cell Viability and Proliferation: By inhibiting the pro-survival autophagy pathway, Selecta-41 is expected to decrease the viability and proliferation of autophagy-dependent cancer cells.
-
Inhibition of Long-Term Survival: Treatment with Selecta-41 is anticipated to reduce the colony-forming ability of cancer cells.
-
Modulation of Signaling Pathways: Selecta-41 treatment will lead to the inhibition of ULK1 activity and a blockage of the autophagic flux.
Data Presentation
Table 1: Hypothetical IC50 Values of Selecta-41 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 8.50 ± 2.53[6][7] |
| HT29 | Colon Cancer | 5.80 ± 0.92[6][7] |
| SW620 | Colon Cancer | 6.15 ± 0.37[6][7] |
| K-562 | Leukemia | 0.622 - 1.81[8] |
| MCF7 | Breast Cancer | 31.8 ± 4.9[9] |
Note: These values are examples and will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of Selecta-41 that inhibits cell growth by 50% (IC50).
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Selecta-41 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10][11]
-
Prepare serial dilutions of Selecta-41 in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Selecta-41. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[11]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[10][11]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Clonogenic Assay
This assay assesses the long-term effects of Selecta-41 on the ability of single cells to form colonies.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Selecta-41
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet staining solution
Procedure:
-
Treat cells with Selecta-41 at various concentrations for 24 hours.
-
Trypsinize the cells, count them, and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, drug-free medium.[14]
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with the fixation solution for 5 minutes.[12][15]
-
Stain the colonies with 0.5% Crystal Violet for 2 hours.[12][15]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 3: Western Blotting for mTOR and Autophagy Pathway Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key components of the mTOR and autophagy pathways.[16][17]
Caption: Western Blotting Experimental Workflow.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-ULK1, anti-LC3B, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.[16]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16][18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities using densitometry software.
Protocol 4: Autophagy Flux Assay
This assay measures the degradation of autophagic cargo, providing a dynamic measure of autophagic activity.[19]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Selecta-41
-
Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Reagents for Western blotting (as described in Protocol 3)
Procedure:
-
Set up four treatment groups:
-
Vehicle control
-
Selecta-41
-
Lysosomal inhibitor alone
-
Selecta-41 in combination with the lysosomal inhibitor
-
-
Treat the cells for the desired time period. For the combination group, add the lysosomal inhibitor for the last 2-4 hours of the Selecta-41 treatment.
-
Harvest the cells and perform Western blotting for LC3B and p62.
-
Interpretation: An inhibition of autophagy flux by Selecta-41 will result in a lack of further accumulation of LC3-II in the presence of the lysosomal inhibitor, compared to the lysosomal inhibitor alone.
References
-
Martin, S., et al. (2023). Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations. PubMed Central. Available at: [Link]
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Selecta Biotech SE. (n.d.). Oncology. Selecta Biotech. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
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Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]
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Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. Available at: [Link]
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Haspel, J., et al. (2011). Measuring autophagosome flux. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Franken, N. A. P., et al. (2012). Clonogenic Assay. Bio-protocol. Available at: [Link]
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Selected Topics in Health and Disease. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]
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Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. National Institutes of Health. Available at: [Link]
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Thoms, E., et al. (2019). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. National Institutes of Health. Available at: [Link]
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Kim, J., & Guan, K.-L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PubMed Central. Available at: [Link]
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Towers, C. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. Available at: [Link]
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Memorial Sloan Kettering Cancer Center. (n.d.). Small Molecule Inhibitors of ULK1 for Treating Cancer. MSKCC. Available at: [Link]
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Kim, A. D., et al. (2019). Dieckol Inhibits Autophagic Flux and Induces Apoptotic Cell Death in A375 Human Melanoma Cells via Lysosomal Dysfunction and Mitochondrial Membrane Impairment. MDPI. Available at: [Link]
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Livingstone, M., et al. (2015). Can anybody help with mTOR Western Blot antibodies and conditions?. ResearchGate. Available at: [Link]
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Klionsky, D. J., et al. (2016). Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Freie Universität Berlin. Available at: [Link]
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McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca. Available at: [Link]
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Rodrik-Outmezguine, V. S., et al. (2016). Selective inhibitors of mTORC1 activate 4EBP1 and suppress tumor growth. PubMed. Available at: [Link]
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Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. Available at: [Link]
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Wikipedia. (n.d.). mTOR inhibitors. Wikipedia. Available at: [Link]
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Martin, S., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. PubMed Central. Available at: [Link]
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Mauthe, M., et al. (2022). Combination of Autophagy Selective Therapeutics With Doxil: An Assessment of Pathological Toxicity. PubMed Central. Available at: [Link]
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Bhutia, S.K., et al. (2019). Measuring Autophagic Flux: A Simple Guide to How and Why. Bitesize Bio. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. txch.org. Available at: [Link]
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Franken, N. A. P., et al. (2006). Clonogenic assay of cells. ResearchGate. Available at: [Link]
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Selleck Chemicals. (n.d.). mTOR Inhibition. Selleckchem. Available at: [Link]
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Wikipedia. (n.d.). Katie Price. Wikipedia. Available at: [Link]
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Bar-Ilan University. (n.d.). Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction. Bar-Ilan University. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Bio-Rad Antibodies. Available at: [Link]
-
Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. ResearchGate. Available at: [Link]
-
Sokołowska, M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed Central. Available at: [Link]
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Kinase inhibition assay with 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Application Note & Protocols
Title: A Framework for Characterizing Novel Kinase Inhibitors: Biochemical Profiling of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Abstract
The reversible phosphorylation of proteins, orchestrated by over 500 human kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] This document provides a comprehensive guide for the initial biochemical characterization of novel small molecule compounds, using this compound as a representative quinoline-based scaffold. We present detailed, field-proven protocols for two robust, high-throughput assay platforms: a luminescence-based assay (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (HTRF® KinEASE™). The narrative emphasizes the rationale behind experimental design, assay optimization, and data interpretation, providing researchers in drug discovery with a self-validating framework to determine the inhibitory potency (IC50) and preliminary mechanism of action for uncharacterized compounds. This approach is critical, as translating biochemical potency into cellular efficacy presents a significant challenge in drug development.[3]
Introduction: The Rationale for Kinase Inhibition Profiling
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate molecules, regulating a vast array of cellular processes.[4] The development of targeted kinase inhibitors has revolutionized medicine.[1] The compound this compound belongs to the quinoline family, a scaffold present in several approved kinase inhibitors. Its potential as a kinase inhibitor warrants a systematic and rigorous evaluation of its biochemical activity.
The primary goal of an initial inhibition assay is to determine the concentration at which the compound inhibits 50% of the kinase's activity—the IC50 value. This metric provides a quantitative measure of potency. This guide will use a representative non-receptor tyrosine kinase, Src kinase , as the target enzyme to establish these protocols. The principles and steps outlined, however, are broadly applicable to a wide range of protein kinases.
Foundational Principles of Assay Design & Validation
Before proceeding to specific protocols, it is crucial to understand the variables that ensure a robust and reproducible kinase assay. The choices made during assay development directly impact the quality and interpretation of the resulting data.[5]
-
Choosing the Right Technology: Multiple technologies exist to measure kinase activity.[6]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced (or ATP consumed) during the kinase reaction.[7] They are robust, have a large dynamic range, and are less prone to colorimetric or fluorescent interference from test compounds.[8] The signal is inversely proportional to kinase activity.[9]
-
TR-FRET Assays (e.g., HTRF®): These assays measure the phosphorylation of a specific substrate.[10] They are highly sensitive, homogeneous (no-wash steps), and the time-resolved detection minimizes background fluorescence.[10] The signal is directly proportional to kinase activity.[11]
-
-
The Critical Role of ATP Concentration: Most small molecule kinase inhibitors compete with ATP for binding to the kinase's active site.[3] Therefore, the apparent IC50 value is highly dependent on the ATP concentration in the assay.
-
Causality: Performing the assay at an ATP concentration equal to its Michaelis-Menten constant (Km) is a widely accepted standard.[12] This condition mimics a physiological level of competition and allows for a more standardized comparison of inhibitor potencies across different studies. Assays run at very low ATP concentrations will artificially inflate the apparent potency of ATP-competitive inhibitors.
-
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate must be optimized to ensure the reaction proceeds in the linear range (typically <20% substrate turnover).[9] This ensures the measured inhibition is not masked by substrate depletion.
-
Self-Validation Through Controls: Every assay plate must include a set of controls to validate the results:
-
Positive Control (Max Activity): Kinase reaction with no inhibitor (vehicle, e.g., DMSO, only). Defines 0% inhibition.
-
Negative Control (Background): Reaction components without the kinase enzyme. Defines 100% inhibition.
-
Reference Inhibitor: A known inhibitor of the target kinase (e.g., Dasatinib for Src kinase) is run in parallel to confirm assay performance.
-
Logical Framework for Kinase Inhibition Assay
Caption: Workflow for a typical kinase inhibitor IC50 determination experiment.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.
Principle of the ADP-Glo™ Assay
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Recombinant active Src kinase (e.g., SignalChem, #S39-10G).
-
Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, #P0275).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101).
-
ATP: Adenosine 5'-triphosphate (Sigma-Aldrich, #A7699).
-
Reference Inhibitor: Dasatinib (Selleckchem, #S1021).
-
Buffers: Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Plates: White, opaque, flat-bottom 384-well assay plates (e.g., Corning, #3572).
-
Equipment: Multichannel pipettes, liquid handler (optional), plate shaker, luminometer.
Step-by-Step Protocol
A. Reagent Preparation
-
Test Compound Plate: Prepare a serial dilution of the test compound.
-
In a 384-well plate, perform a 1:3 serial dilution of the 10 mM stock in 100% DMSO, starting from 1 mM down to low nM concentrations (11 points). Include a DMSO-only well.
-
Transfer 1 µL from this compound plate to the final assay plate. This results in a final DMSO concentration of 1% in the assay.
-
-
Kinase Solution (2X): Dilute Src kinase in Kinase Reaction Buffer to a pre-optimized concentration (e.g., 2 ng/µL).
-
Substrate/ATP Solution (2X): Prepare a solution containing the substrate (e.g., 0.4 mg/mL) and ATP at 2X the final desired concentration (e.g., 20 µM for a final 10 µM, assuming Src ATP Km ≈ 10 µM) in Kinase Reaction Buffer.
B. Kinase Reaction (10 µL total volume)
-
To the assay plate containing 1 µL of serially diluted compound, add 4 µL of the 2X Kinase Solution to each well.
-
Causality Insight: Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, ensuring equilibrium is reached.[5]
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate for 60 minutes at room temperature. Ensure this time point is within the linear range of the reaction, determined during assay optimization.
C. ADP Detection
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the newly generated ADP back to ATP and provides the luciferase/luciferin components to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Read the plate on a luminometer. The signal is inversely proportional to kinase activity.
Protocol 2: TR-FRET-Based Kinase Assay (HTRF® KinEASE™)
This protocol uses a universal biotinylated peptide substrate and a europium cryptate-labeled anti-phospho antibody to detect phosphorylation via TR-FRET.
Principle of the HTRF® Assay
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Application Note: A Multi-Faceted Approach to Characterizing the Cytotoxicity of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Introduction: The Imperative for Cytotoxicity Profiling in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[1][2] The novel compound, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, as a member of this class, represents a promising candidate for further investigation. However, a critical early step in the evaluation of any potential therapeutic agent is the characterization of its cytotoxic effects.[3] This application note provides a comprehensive, multi-parametric guide for researchers to assess the in vitro cytotoxicity of this compound, employing a suite of robust and validated cell-based assays.
Understanding whether a compound induces cell death, inhibits proliferation, or has no effect is fundamental to its development trajectory.[4] A single assay is often insufficient to capture the complexity of cellular responses. Therefore, we present a multi-faceted strategy that interrogates different cellular processes: metabolic activity as a surrogate for viability, plasma membrane integrity to detect necrosis, and the induction of apoptosis. This approach ensures a more complete and nuanced understanding of the compound's cellular impact.
This guide is designed for researchers in drug discovery, toxicology, and academic science. It provides not just step-by-step protocols, but also the scientific rationale behind the choice of assays and guidance on data interpretation, empowering researchers to generate reliable and reproducible results.
Choosing the Right Cellular Model
The selection of an appropriate cell line is paramount for relevant cytotoxicity testing. For novel quinoline derivatives with potential anticancer activity, a panel of human cancer cell lines is recommended.[5][6] The choice may be guided by the therapeutic area of interest. For a broad initial screening, consider cell lines from diverse tissue origins, such as:
-
A549 (Lung Carcinoma): A commonly used line for general cytotoxicity screening.[6]
-
MCF-7 (Breast Adenocarcinoma): Represents a well-characterized breast cancer model.[5]
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cell line in cancer research.[1][5]
-
K-562 (Human Myelogenous Leukemia): A suspension cell line that can reveal different compound sensitivities.[5]
It is also prudent to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), to assess for potential general toxicity and to determine if the compound exhibits any cancer-cell-specific cytotoxicity.
I. Assessment of Metabolic Activity and Cell Viability: The MTT Assay
The MTT assay is a cornerstone colorimetric assay for assessing cell viability.[7] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
Scientific Rationale
This assay provides a robust measure of cellular metabolic activity, which in most cases correlates well with cell viability. A decrease in the metabolic rate can indicate either a cytotoxic (cell-killing) or a cytostatic (inhibition of proliferation) effect. It is an excellent high-throughput method for initial screening and for determining the half-maximal inhibitory concentration (IC50) of the compound.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10^4 cells per well in 100 µL of complete culture medium). Include wells for vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[8]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[8] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[9]
II. Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11]
Scientific Rationale
This assay is complementary to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay provides a direct measure of cell membrane damage and lysis.[12] Observing a significant increase in LDH release provides strong evidence of a cytotoxic, rather than cytostatic, effect of the compound. The half-life of released LDH is approximately 9 hours, making it a stable marker to measure.[10]
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2). It is crucial to set up the following controls in triplicate[13]:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) for 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Sample Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well without disturbing the cells. Transfer it to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).[10] Add the reaction mixture to each well of the new plate containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] During this time, the released LDH will catalyze a reaction that results in a colored product.
-
Stop Reaction: Add a stop solution if required by the kit to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14] A reference wavelength of 680 nm is typically used to subtract background absorbance.[14]
III. Elucidating the Mechanism of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V and Propidium Iodide (PI) assay using flow cytometry is highly recommended.[16]
Scientific Rationale
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[17] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[16][17] This level of detail is crucial for understanding the compound's mechanism of action.[5]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the trypsinized cells with the corresponding supernatant.[17]
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[18] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5-10 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Data Analysis and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Primary Endpoint | Data Presentation |
| MTT Assay | Mitochondrial dehydrogenase activity | % Cell Viability | Dose-response curve, IC50 value |
| LDH Assay | Lactate Dehydrogenase release | % Cytotoxicity | Bar graph showing % cytotoxicity relative to controls |
| Annexin V/PI | Phosphatidylserine exposure & membrane permeability | % of Apoptotic/Necrotic cells | Quadrant plot from flow cytometry, bar graph of cell populations |
Calculating IC50 and Percent Cytotoxicity
-
MTT Assay: Calculate percent viability as: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100 Plot percent viability against the log of compound concentration and use non-linear regression to determine the IC50 value.
-
LDH Assay: Calculate percent cytotoxicity as: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Interpreting Flow Cytometry Data
The flow cytometry data will be presented in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis)
An increase in the lower-right and upper-right quadrants is indicative of apoptosis induction by the compound.
Conclusion and Forward Look
This application note outlines a robust, multi-parametric strategy to characterize the cytotoxicity of the novel compound this compound. By integrating data from MTT, LDH, and Annexin V/PI assays, researchers can obtain a comprehensive profile of the compound's effect on cell viability, membrane integrity, and the mechanism of cell death. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development process, guiding future mechanistic studies, and ultimately assessing the therapeutic potential of this promising quinoline derivative.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Krajnović, T., & Grbčić, P. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Center for Biotechnology Information. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
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protocols.io (2023). MTT (Assay protocol. Retrieved from [Link]
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Solomon, V. R., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
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Park, S. W., et al. (2012). Cytotoxicity of Voriconazole on Cultured Human Corneal Endothelial Cells. National Center for Biotechnology Information. Retrieved from [Link]
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de Oliveira, T. L. C., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. National Center for Biotechnology Information. Retrieved from [Link]
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University of South Florida Health (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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ANT Bio (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Royal Society of Chemistry. Retrieved from [Link]
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Singh, P., & Singh, P. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]
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Bio-Rad Antibodies (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
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Flannery, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Retrieved from [Link]
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CUSABIO (n.d.). The Overview of Cell Viability. Retrieved from [Link]
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Sestito, S., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Retrieved from [Link]
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Tripathi, B. J., et al. (1990). Cytotoxicity of ophthalmic preservatives on human corneal epithelium. PubMed. Retrieved from [Link]
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Takahashi, N. (1989). Cytotoxicity potential of surfactant mixtures evaluated by primary cultures of rabbit corneal epithelial cells. PubMed. Retrieved from [Link]
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Application Note: A Guide to High-Throughput Screening of Quinolinol Libraries for Drug Discovery
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify modulators of biological targets.[1][2] Quinoline and its derivatives, particularly quinolinols, represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of bioactivity, including anticancer, antimalarial, and antibacterial properties.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of HTS campaigns targeting quinolinol-based libraries. We delve into the critical phases of assay development, rigorous validation using key statistical metrics, the multi-step screening cascade, and initial data interpretation to identify promising hit compounds for further development.
The Rationale: Why Screen Quinolinol Libraries?
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a mainstay in pharmacology. Its rigid structure and versatile substitution points allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has led to the development of a multitude of approved drugs.[4][5] Quinolinol derivatives, specifically, have demonstrated a remarkable range of biological activities, making them an attractive starting point for drug discovery campaigns.[3][6] Screening a library of diverse quinolinols is a rational approach to drug discovery because it explores a chemical space that is already known to be biologically relevant, increasing the probability of identifying high-quality, developable hit compounds.
The Foundation: Assay Development and Validation
The success of any HTS campaign hinges on the development of a robust and reliable assay. The transition from a low-throughput, bench-scale experiment to a miniaturized HTS assay (typically in 384- or 1536-well plates) requires careful optimization to ensure data quality and reproducibility.[7]
Choosing the Right Assay: Biochemical vs. Cell-Based
The choice of assay format is dictated by the biological question being asked.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) and are ideal for identifying direct inhibitors or activators of a specific molecular target.[8] They offer a clean system with fewer confounding variables. Fluorescence-based methods are particularly dominant in HTS due to their high sensitivity and adaptability to automation.[9][10] For example, a kinase inhibition screen might measure the reduction of a fluorescently labeled phosphopeptide product.[11]
-
Cell-Based Assays: These assays use living cells and provide more physiologically relevant data by evaluating a compound's effect within a complex biological system.[12][13] They can measure a wide range of endpoints, including cell viability, activation of signaling pathways, changes in morphology, or reporter gene expression.[12][14] While more complex, they can preemptively filter out compounds with poor membrane permeability or high cytotoxicity.
The Litmus Test: Rigorous Assay Validation
Before embarking on a full-scale screen, the chosen assay must be rigorously validated to prove it is "fit-for-purpose." This involves assessing key performance metrics to ensure the data will be trustworthy and reproducible.[15] The ultimate goal is to create a self-validating system where the quality of the data is monitored continuously.
Key Assay Validation Parameters:
| Parameter | Formula | Ideal Value | Rationale |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | ≥ 0.5 | A dimensionless metric that quantifies the separation between the positive (p) and negative (n) controls in relation to their signal variance (σ). A value ≥ 0.5 indicates an excellent assay suitable for HTS.[16][17] |
| Signal-to-Background (S/B) | μp / μn | ≥ 10 | Measures the dynamic range of the assay. A high S/B ratio indicates a robust signal that is easily distinguishable from background noise.[18] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the relative variability of the data. A low %CV for both positive and negative controls indicates high precision and reproducibility.[18] |
μ = mean; σ = standard deviation
Protocol 1: Assay Validation and Z'-Factor Determination
This protocol describes the procedure for validating an HTS assay using a 384-well plate format.
-
Plate Layout Design: Design a plate map where half the wells (n=192) are designated as negative controls (e.g., vehicle, DMSO) and the other half (n=192) are positive controls (e.g., a known inhibitor or activator). This robust layout is essential for accurately assessing plate-wide statistics.[1]
-
Reagent Preparation: Prepare all assay reagents (cells, enzymes, substrates, buffers, detection reagents) in bulk to ensure consistency across the entire plate.
-
Dispensing Controls: Using an automated liquid handler, dispense the negative control solution to the designated wells. Follow with the dispensing of the positive control solution to its respective wells.
-
Assay Incubation: Add any necessary reagents (e.g., enzyme, substrate, or cells) to all wells and incubate the plate under optimized conditions (time, temperature, humidity).
-
Signal Detection: Add the final detection reagent (e.g., a fluorescent or luminescent substrate) and read the plate on a compatible microplate reader.
-
Data Analysis: a. Calculate the mean (μp) and standard deviation (σp) for the positive control wells. b. Calculate the mean (μn) and standard deviation (σn) for the negative control wells. c. Use the formulas in the table above to calculate the Z'-Factor, S/B ratio, and %CV for both control sets.
-
Decision: If the Z'-Factor is ≥ 0.5 and other parameters are within acceptable limits, the assay is considered validated and suitable for the primary screen.[17][19]
The HTS Campaign: A Step-by-Step Workflow
A high-throughput screen is not a single experiment but a multi-stage campaign designed to progressively narrow a large library down to a small number of high-quality, confirmed hits.[20]
Protocol 2: Primary Screening of a Quinolinol Library (Kinase Inhibition Example)
This protocol outlines a typical fluorescence-based primary screen to identify inhibitors of a target kinase.
-
Library Plating: The quinolinol library, typically stored in DMSO, is acoustically dispensed into 384-well assay plates at a final concentration of 10 µM. Each plate must also contain dedicated columns for positive (e.g., staurosporine, a potent kinase inhibitor) and negative (DMSO only) controls.
-
Enzyme Addition: The target kinase is diluted in assay buffer and dispensed into all wells of the assay plates. The plates are briefly centrifuged and incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: A solution containing the kinase substrate and ATP is added to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Km value to facilitate the identification of ATP-competitive inhibitors.[11]
-
Incubation: The plates are incubated for 60 minutes at 30°C to allow the reaction to proceed into the linear range.
-
Reaction Termination & Detection: A detection solution is added to stop the kinase reaction and generate a fluorescent signal proportional to the amount of product formed.
-
Data Acquisition: Plates are read using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis & Hit Selection: a. Data is normalized to the plate controls (% inhibition). b. A hit threshold is defined, typically as any compound producing an inhibition value greater than three times the standard deviation of the negative controls (Z-score ≤ -3). c. Compounds meeting this criterion are designated as "primary hits" and selected for the next stage.[21]
Hit Confirmation and Triage
Primary screening data is inherently noisy, and a significant fraction of initial hits are often false positives.[2][22] Therefore, all primary hits must be re-tested to confirm their activity. This is the first critical step in the hit triage process.
Protocol 3: Dose-Response Curve Generation for IC50 Determination
This protocol is used to determine the potency of confirmed hits.
-
Compound Plating: Confirmed hits are plated in a serial dilution format. A common approach is a 10-point, 1:3 dilution series, starting at a high concentration (e.g., 100 µM).
-
Assay Execution: The assay is performed as described in the primary screening protocol (Protocol 2).
-
Data Analysis: a. The % inhibition is calculated for each concentration point. b. The data is plotted with % inhibition on the Y-axis and the log of the compound concentration on the X-axis. c. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to fit a sigmoidal curve to the data.[23] d. The IC50 value, the concentration at which the compound elicits 50% of its maximal inhibitory effect, is calculated from the curve.
Data Interpretation: Establishing Structure-Activity Relationships (SAR)
The ultimate goal of HTS is not just to find active compounds, but to identify chemical series with tractable Structure-Activity Relationships (SAR).[22][24] SAR analysis involves comparing the potency (IC50) of structurally related compounds to understand how different chemical modifications affect biological activity.[25] Early SAR provides confidence that the observed activity is genuine and offers a clear path for medicinal chemistry optimization.[26]
Hypothetical SAR Table for a Quinolinol Kinase Inhibitor Series:
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| QN-001 | -H | -H | 25.4 |
| QN-002 | -Cl | -H | 8.2 |
| QN-003 | -F | -H | 12.1 |
| QN-004 | -Cl | -CH3 | 35.6 |
| QN-005 | -Cl | -NH2 | 1.5 |
This hypothetical data suggests that a chloro group at the R1 position enhances potency compared to hydrogen (QN-002 vs. QN-001). It also indicates that a small, hydrogen-bond-donating amino group at the R2 position is highly favorable for activity (QN-005 vs. QN-002 and QN-004).
Conclusion
The high-throughput screening of quinolinol libraries is a powerful and validated strategy for identifying novel starting points for drug discovery programs. Success requires a meticulous approach grounded in scientific integrity. This involves the development of a highly robust and validated assay, a systematic screening cascade to confirm and characterize hits, and intelligent data analysis to build early confidence through SAR. By following the principles and protocols outlined in this guide, research organizations can maximize the efficiency and effectiveness of their screening campaigns, ultimately accelerating the journey from a library well to a lead candidate.
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
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Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. Available at: [Link]
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Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
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Pascual, A., & Ballesteros, R. (1987). Structure-activity relationship of quinolones. PubMed. Available at: [Link]
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Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Available at: [Link]
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Wang, B., & Liu, Y. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]
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El-Masri, H., et al. (2019). Development and validation of CYP26A1 inhibition assay for high-throughput screening. PubMed. Available at: [Link]
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National Research Council. (2013). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Z-factor. Available at: [Link]
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Kaur, M., et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Waghmare, C., et al. (2021). High-throughput screening (HTS) confirmation rate analysis. ResearchGate. Available at: [Link]
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Nuvisan. (n.d.). High-throughput screening libraries. Available at: [Link]
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Pérez-García, L. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC - NIH. Available at: [Link]
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Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
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Hsieh, J. H., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
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ResearchGate. (2025). Quinoline: A diverse therapeutic agent. Available at: [Link]
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Casey, W. M., et al. (2010). Dose-Response Modeling of High-Throughput Screening Data. PMC - NIH. Available at: [Link]
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Gamo, F. J. (2014). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]
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Macarron, R., & Proudfoot, J. R. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
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Sittampalam, G. S., et al. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
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ResearchGate. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Available at: [Link]
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Wagner, J., & Tautermann, C. S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Adedotun, A. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]
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Drugs for Neglected Diseases initiative (DNDi). (2024). High-throughput screening: How do scientists find molecules that could become medicines? | Episode 2. YouTube. Available at: [Link]
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Application Notes and Protocols for In Vivo Evaluation of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific in vivo studies for the compound 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol. Therefore, this document serves as a comprehensive guide for designing and executing in vivo studies for this novel quinoline derivative, drawing upon established methodologies for structurally related compounds. The proposed mechanisms and protocols are based on the broad pharmacological activities of the quinoline scaffold.
I. Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anticonvulsant properties.[1][2] The versatility of the quinoline ring allows for structural modifications at various positions, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3] The subject of this guide, this compound, is a novel entity whose in vivo characteristics are yet to be fully elucidated. This document provides a strategic framework for its preclinical evaluation.
II. Postulated Mechanism of Action
Based on the structural motifs present in this compound, several potential mechanisms of action can be hypothesized, guiding the selection of appropriate in vivo models.
-
Anticancer Activity: Many quinoline derivatives exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4] The chloro and methoxy substitutions on the quinoline ring, along with the thiazole moiety, may contribute to interactions with key oncogenic signaling pathways.
-
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[5][6] These compounds are thought to interfere with heme detoxification in the malaria parasite.[6] It is plausible that the title compound could exhibit similar activity.
-
Antibacterial Activity: Quinolone antibiotics, a class of synthetic quinoline derivatives, are known to target bacterial DNA gyrase and topoisomerase IV. While structurally distinct, the potential for antibacterial activity should not be dismissed.[7]
Hypothesized Signaling Pathway Inhibition in Cancer
A plausible anticancer mechanism for a novel quinoline derivative could involve the inhibition of a receptor tyrosine kinase (RTK) pathway, a common target for such compounds. The diagram below illustrates a hypothetical inhibition of the VEGFR-2 signaling cascade, crucial for angiogenesis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by the test compound.
III. Preclinical In Vivo Evaluation Workflow
A systematic approach is crucial for the in vivo characterization of a novel compound. The following workflow provides a roadmap for researchers.
Caption: A streamlined workflow for the in vivo evaluation of a novel quinoline compound.
IV. Detailed Protocols
A. Formulation and Administration
The choice of vehicle and route of administration is critical for ensuring bioavailability and minimizing non-specific toxicity. Quinoline derivatives are often basic amines and can be formulated as salts to improve solubility.[5]
Protocol 1: Vehicle Selection and Formulation
-
Solubility Testing: Assess the solubility of this compound in common vehicles (e.g., sterile water, saline, PBS, 5% DMSO in corn oil, 0.5% carboxymethylcellulose).
-
pH Adjustment: If aqueous vehicles are used, adjust the pH to enhance solubility, keeping in mind the physiological tolerance of the animal model.
-
Preparation of Dosing Solution:
-
For oral administration (gavage): Prepare a homogenous suspension or solution in a suitable vehicle.
-
For intraperitoneal (IP) or intravenous (IV) injection: Ensure the compound is fully dissolved and the solution is sterile-filtered.
-
Rationale: The formulation directly impacts the absorption and distribution of the compound. Poor solubility can lead to variable and unreliable results. The chosen vehicle should be inert and non-toxic at the administered volume.
B. Acute Toxicity Studies
Determining the maximum tolerated dose (MTD) and the median lethal dose (LD50) is a prerequisite for designing efficacy studies.
Protocol 2: Acute Toxicity Assessment in Mice
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability.
-
Dose Escalation:
-
Administer single doses of the compound via the intended route of administration to small groups of mice (n=3-5 per group).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 250, 500 mg/kg).
-
-
Observation: Monitor the animals closely for 72 hours and then daily for 14 days.[8] Record signs of toxicity (e.g., changes in weight, behavior, posture) and mortality.
-
Data Analysis: Determine the MTD (the highest dose that does not cause mortality or significant toxicity) and estimate the LD50.
Rationale: This study establishes the safety profile of the compound and provides essential information for dose selection in subsequent efficacy studies.
C. In Vivo Efficacy Studies
The choice of efficacy model depends on the hypothesized therapeutic application.
Protocol 3: Anticancer Efficacy in a Xenograft Model [4]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old.
-
Cell Line Selection: Choose a human cancer cell line relevant to the hypothesized mechanism of action.
-
Tumor Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Subcutaneously inject 1-5 x 10^6 cells in sterile PBS or a mixture with Matrigel into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).[4]
-
Randomization and Treatment:
-
Randomize mice into control and treatment groups (n=5-10 per group).[4]
-
Administer the vehicle to the control group and the test compound at one or more doses below the MTD to the treatment groups.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (length × width²)/2.[4]
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Rationale: The xenograft model is a standard method for evaluating the antitumor activity of a compound in vivo. It allows for the direct assessment of tumor growth inhibition.
Protocol 4: Antimalarial Efficacy in a Plasmodium berghei Model [1]
-
Animal Model: Use Swiss albino mice.
-
Infection: Inoculate mice with Plasmodium berghei.
-
Treatment: Administer the test compound at various doses for four consecutive days. A known antimalarial drug (e.g., chloroquine) should be used as a positive control.
-
Efficacy Evaluation:
-
Monitor parasitemia daily by examining Giemsa-stained thin blood smears.
-
Record the survival time of the mice.
-
-
Data Analysis: Calculate the percentage of parasitemia suppression compared to the untreated control group.
Rationale: The P. berghei model in mice is a well-established and widely used primary screen for the in vivo antimalarial activity of new compounds.[1]
V. Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example Pharmacokinetic Parameters of a Novel Quinoline Derivative
| Parameter | Value |
| Route of Administration | Oral (gavage) |
| Dose (mg/kg) | 25 |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| AUC (0-t) (ng·h/mL) | 4200 |
| Half-life (t1/2) (h) | 6.5 |
| Bioavailability (%) | 45 |
Table 2: Example Anticancer Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SD |
| Vehicle Control | - | 1500 ± 250 | - | 22.5 ± 1.5 |
| Test Compound | 25 | 750 ± 150 | 50 | 22.0 ± 1.8 |
| Test Compound | 50 | 450 ± 100 | 70 | 21.5 ± 2.0 |
| Positive Control | X | 300 ± 80 | 80 | 20.0 ± 2.5 |
VI. References
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. Retrieved from [Link]
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Quinine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (2018). Journal of Chemical Research. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Retrieved from [Link]
-
Protocol for the synthesis of quinoline derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. Retrieved from [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. Retrieved from [Link]
-
Compound 84 and its derivatives: toward the best candidate for in vivo studies. (2020). ResearchGate. Retrieved from [Link]
-
Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). Molecules. Retrieved from [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). Current Protocols in Pharmacology. Retrieved from [Link]
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Safety Assessment of Chloroxylenol as Used in Cosmetics. (2022). Cosmetic Ingredient Review. Retrieved from [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). Molecules. Retrieved from [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (n.d.). 3M. Retrieved from [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). Molecules. Retrieved from [Link]
-
8-Chloro-2-(2-isopropyl-thiazol-4-yl)-7-methoxy-quinolin-4-ol. (2025). Chemsrc. Retrieved from [Link]
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Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
8-Chloro-7-(2,2-dimethoxy-ethoxy)-2-(4-isopropyl-thiazol-2-yl)-quinolin-4-ol. (2025). Chemsrc. Retrieved from [Link]
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Application Notes and Protocols for 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: A Potential Molecular Probe for Kinase Inhibition and Cancer Cell Apoptosis
Forward-Looking Statement
While the specific compound 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol is a novel chemical entity, extensive research into the broader class of quinoline and thiazole derivatives has revealed significant potential in drug discovery, particularly in oncology.[1][2][3] This document serves as a forward-looking guide, presenting a hypothetical yet scientifically rigorous framework for characterizing and utilizing this compound as a molecular probe. The protocols herein are synthesized from established methodologies for analogous compounds and are intended to provide a robust starting point for investigation.
Introduction: The Quinoline-Thiazole Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] When hybridized with a thiazole ring—another pharmacologically significant heterocycle known for its diverse bioactivities—the resulting scaffold offers a unique three-dimensional architecture conducive to high-affinity interactions with biological targets.[2][7]
Many quinoline derivatives have been identified as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. We hypothesize that This compound , hereafter referred to as QT-Probe 1 , functions as an ATP-competitive inhibitor of a specific oncogenic kinase, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
This guide provides detailed protocols to:
-
Characterize the physicochemical properties of QT-Probe 1.
-
Evaluate its inhibitory potential against a panel of cancer-associated kinases.
-
Assess its cytotoxic effects on cancer cell lines.
-
Investigate its mechanism of action, focusing on apoptosis induction.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the probe's properties is critical for its effective application.
| Property | Value (Predicted/Typical) | Justification & Experimental Insight |
| Molecular Formula | C₁₆H₁₅ClN₂O₂S | Calculated from the chemical structure. |
| Molecular Weight | 350.82 g/mol | Essential for preparing stock solutions of known molarity. |
| Appearance | White to off-white solid | Typical for synthesized quinoline derivatives. |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers | The heterocyclic structure suggests good solubility in organic solvents like DMSO. For cellular assays, the final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced artifacts. |
| Purity (Recommended) | >98% (HPLC) | High purity is crucial to ensure that the observed biological activity is attributable to QT-Probe 1 and not impurities. |
| UV-Vis Absorbance | λmax ≈ 280 nm, 350 nm | Quinoline systems typically exhibit characteristic absorbance peaks. This property can be used for concentration determination using the Beer-Lambert law, once an extinction coefficient is determined. |
| Fluorescence | Excitation/Emission to be determined | Many quinoline derivatives are fluorescent.[5] If intrinsic fluorescence is discovered, it can be leveraged for high-content imaging and localization studies without the need for external tags. |
Experimental Protocols: From Kinase Inhibition to Cellular Effects
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol aims to determine the inhibitory potency (IC₅₀) of QT-Probe 1 against a target kinase (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like ABL).
Causality Behind Experimental Choices:
-
Assay Principle: We will use a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. This method is highly sensitive and suitable for high-throughput screening.
-
ATP Concentration: The ATP concentration is set at the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve QT-Probe 1 in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the QT-Probe 1 stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted QT-Probe 1 or vehicle control (DMSO).
-
Add Kinase and Substrate: Add 20 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate Reaction: Add 25 µL of ATP solution (at the predetermined Km concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Read Plate: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of QT-Probe 1 on the proliferation of cancer cells.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the kinase targeted in Protocol 1 (e.g., A549 lung cancer cells for EGFR inhibitors). A non-cancerous cell line (e.g., MRC-5) should be used as a control to assess selectivity.[8]
-
Assay Method: A resazurin-based assay (like alamarBlue™) is used. Viable, metabolically active cells reduce non-fluorescent resazurin to the highly fluorescent resorufin. This provides a quantitative measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, a cell line where quinolone derivatives have shown activity) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of QT-Probe 1 (e.g., 50 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add Viability Reagent: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure Fluorescence: Read the fluorescence at an excitation/emission of ~560/590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).
Expected Data Presentation:
| Compound | Cell Line | GI₅₀ (µM) | Selectivity Index (Non-cancerous/Cancerous) |
| QT-Probe 1 | HepG2 (Liver Cancer) | Hypothetical: 2.5 | Hypothetical: 8.0 |
| QT-Probe 1 | A549 (Lung Cancer) | Hypothetical: 5.1 | Hypothetical: 3.9 |
| QT-Probe 1 | MRC-5 (Normal Lung) | Hypothetical: 20.0 | N/A |
| Doxorubicin | HepG2 (Liver Cancer) | Hypothetical: 0.8 | Hypothetical: 1.5 |
Protocol 3: Apoptosis Detection by Flow Cytometry
This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.
Causality Behind Experimental Choices:
-
Annexin V/PI Staining: This is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with QT-Probe 1 at concentrations corresponding to 1x and 2x its GI₅₀ value for 24 hours.
-
Harvest and Wash: Harvest the cells, wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Gating and Quantification: Use appropriate controls to set up compensation and gates to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Trustworthiness: Self-Validating Systems and Controls
To ensure the reliability of the data generated using QT-Probe 1, every experiment must include a set of controls:
-
Negative Control: A vehicle-only (DMSO) control is essential in all assays to determine the baseline response.
-
Positive Control: A known inhibitor of the target kinase (e.g., Gefitinib for EGFR) or a standard cytotoxic drug (e.g., Doxorubicin) should be run in parallel to validate the assay's performance.
-
Counter-Screening: To confirm the specificity of QT-Probe 1, it should be tested against a panel of unrelated kinases.
-
Orthogonal Assays: Validate key findings with a different method. For example, if apoptosis is detected by Annexin V staining, confirm it by Western blotting for cleaved caspase-3.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial characterization of This compound (QT-Probe 1) as a potential molecular probe for cancer research. By systematically evaluating its kinase inhibitory activity and its effects on cancer cell viability and apoptosis, researchers can build a robust profile of its biological function. If QT-Probe 1 demonstrates potent and selective activity, future studies could involve structural biology efforts to understand its binding mode, and medicinal chemistry optimization to improve its potency and drug-like properties.
References
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Bactericidal Activity of Larrea tridentata Hydroalcoholic Extract against Phytopathogenic Bacteria. (2021). MDPI. Available at: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (n.d.). PMC - PubMed Central. Available at: [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central. Available at: [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Available at: [Link]
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(PDF) Quinoline containing thiazole and their biological activities. (2020). ResearchGate. Available at: [Link]
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Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). PubMed. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC - PubMed Central. Available at: [Link]
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Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2020). Oriental Journal of Chemistry. Available at: [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022). MDPI. Available at: [Link]
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Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). MDPI. Available at: [Link]
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Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. (n.d.). MDPI. Available at: [Link]
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Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. (2021). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. Available at: [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016). Google Patents.
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Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. (2017). PubMed. Available at: [Link]
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Unveiling the Antiproliferative Potential of Substituted Quinolinols: A Guide to Mechanistic Evaluation
For Researchers, Scientists, and Drug Development Professionals
Substituted quinolinols represent a promising class of heterocyclic compounds that have garnered significant attention in oncology research for their potent antiproliferative activities. Their diverse mechanisms of action, which often involve targeting multiple cellular pathways critical for cancer cell survival and proliferation, make them attractive candidates for novel therapeutic development. This guide provides an in-depth exploration of the key mechanisms through which substituted quinolinols exert their effects and offers detailed protocols for their comprehensive evaluation.
I. Core Mechanisms of Antiproliferative Action
The quinoline scaffold is a versatile pharmacophore, and its derivatives have been shown to inhibit cancer cell growth through various interconnected pathways. Understanding these mechanisms is crucial for the rational design of new, more effective anticancer agents. Key mechanisms include the inhibition of critical enzymes like topoisomerases and kinases, the induction of programmed cell death (apoptosis), disruption of the normal cell cycle, and the generation of reactive oxygen species (ROS).
Kinase Inhibition
Many substituted quinolinols function as kinase inhibitors, targeting a broad spectrum of kinases that are often dysregulated in cancer.[1] These compounds can interfere with the signaling cascades that control cell proliferation, survival, and angiogenesis.[1] Their ability to disrupt these aberrant signaling pathways highlights their therapeutic potential.[1] Several FDA-approved quinoline-containing drugs are utilized in clinical settings as kinase inhibitors, underscoring their clinical relevance.[1]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[2] Certain quinoline derivatives act as topoisomerase poisons by stabilizing the transient DNA-enzyme complex, which leads to DNA strand breaks and ultimately triggers cell death.[2] This mechanism is a cornerstone of several established chemotherapeutic agents.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. Substituted quinolinols have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is often characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), and regulation of the Bcl-2 family of proteins.[3]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer.[4] Substituted quinolinols can interfere with this process, causing cell cycle arrest at various phases (G0/G1, S, or G2/M), thereby preventing cancer cells from dividing.[4]
Generation of Reactive Oxygen Species (ROS)
While cancer cells often exhibit higher basal levels of ROS compared to normal cells, excessive ROS can induce cellular damage and trigger cell death. Some quinolinol compounds can further elevate intracellular ROS levels, pushing the cancer cells beyond their antioxidant capacity and leading to apoptosis.
II. Experimental Workflows and Protocols
A thorough investigation of the antiproliferative effects of substituted quinolinols requires a multi-faceted approach, employing a series of well-established in vitro assays. The following protocols are designed to be self-validating, with explanations for key experimental choices.
Assessment of Cell Viability and Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of their viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
Substituted quinolinol compounds
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinolinol compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Incubation: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[5] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Causality and Controls: The inclusion of untreated and vehicle-treated controls is essential to account for any effects of the solvent on cell viability. The IC50 value provides a quantitative measure of the compound's potency.
Elucidation of Cell Death Mechanisms
To determine if the observed decrease in cell viability is due to apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI.[10] Gently vortex the cells.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][10]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.[9]
Data Analysis:
The flow cytometry data will be displayed as a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Causality and Controls: The use of both Annexin V and PI allows for the differentiation of apoptosis from necrosis. Untreated cells serve as a negative control, while a known apoptosis-inducing agent (e.g., staurosporine) can be used as a positive control.
To further confirm apoptosis and investigate the underlying pathways, the expression levels of key apoptosis-related proteins can be examined by Western blotting.
Key Protein Targets:
-
Bcl-2 family: Pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The ratio of these proteins is critical in determining cell fate.
-
Caspases: Initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Detection of cleaved (active) forms is indicative of apoptosis.
-
PARP: A substrate for executioner caspases. The presence of cleaved PARP is a reliable marker of apoptosis.
Procedure:
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Analysis:
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between treated and control samples.
Causality and Controls: An increase in the expression of pro-apoptotic proteins and cleaved caspases, along with a decrease in anti-apoptotic proteins, provides strong evidence for the induction of apoptosis.
Investigation of Cell Cycle Perturbations
Flow cytometry with propidium iodide staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
This technique relies on the stoichiometric binding of PI to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice or at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[11]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[11]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11]
Data Analysis:
Generate a histogram of DNA content. The G0/G1 phase will appear as the first peak, the G2/M phase as the second peak with twice the DNA content, and the S phase as the region between the two peaks. Specialized software can be used to quantify the percentage of cells in each phase.
Causality and Controls: An accumulation of cells in a specific phase of the cell cycle in treated samples compared to controls indicates that the compound induces cell cycle arrest at that point.
Assessment of Intracellular ROS Production
The generation of reactive oxygen species can be a key mechanism of quinolinol-induced cell death. The DCFH-DA assay is commonly used to measure intracellular ROS levels.
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Materials:
-
Treated and control cells
-
DCFH-DA solution
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with the substituted quinolinol for the desired time.
-
DCFH-DA Loading: Wash the cells with serum-free medium or PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM) to each well.[14] Incubate for 30-60 minutes at 37°C in the dark.[15]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.[12]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.[14]
Data Analysis:
Compare the fluorescence intensity of treated cells to that of control cells. A significant increase in fluorescence indicates an increase in intracellular ROS levels.
Causality and Controls: Hydrogen peroxide can be used as a positive control for ROS induction. N-acetylcysteine (NAC), an antioxidant, can be used to confirm that the observed effects are ROS-dependent.
Evaluation of Topoisomerase II Inhibition
For quinolinols suspected of targeting topoisomerases, a direct enzymatic assay is necessary.
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors of the enzyme will prevent this process.
Materials:
-
Purified human topoisomerase IIα
-
kDNA substrate
-
Assay buffer
-
ATP
-
Substituted quinolinol compounds
-
Stop solution (e.g., SDS/proteinase K)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, ATP, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified topoisomerase IIα to initiate the reaction.[16]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[16]
-
Termination: Stop the reaction by adding the stop solution and incubate further to digest the enzyme.[17]
-
Electrophoresis: Load the samples onto an agarose gel and separate the DNA by electrophoresis.[17]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light.[17]
Data Analysis:
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles. In the presence of an effective inhibitor, the kDNA will remain as a high-molecular-weight network that is trapped in the loading well.
Causality and Controls: A known topoisomerase II inhibitor, such as etoposide, should be used as a positive control.[2] A no-enzyme control will show the migration of untreated kDNA.
III. Data Presentation and Visualization
Clear presentation of data is paramount for interpreting the antiproliferative effects of substituted quinolinols.
Table 1: Antiproliferative Activity of Substituted Quinolinols against A549 Lung Cancer Cells
| Compound | IC50 (µM) after 48h | Max. Inhibition (%) |
| Quinolinol-A | 5.2 ± 0.6 | 95.3 ± 2.1 |
| Quinolinol-B | 12.8 ± 1.1 | 88.7 ± 3.5 |
| Quinolinol-C | 2.1 ± 0.3 | 98.1 ± 1.5 |
| Doxorubicin | 0.8 ± 0.1 | 99.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Quinolinol-C on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 2.5 |
| Quinolinol-C (2 µM) | 35.8 ± 2.5 | 25.3 ± 2.1 | 38.9 ± 3.0 |
| Quinolinol-C (5 µM) | 20.1 ± 1.9 | 18.7 ± 1.5 | 61.2 ± 4.1 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for evaluating the antiproliferative effects of substituted quinolinols.
Caption: Simplified overview of apoptosis signaling pathways targeted by substituted quinolinols.
IV. Conclusion
The diverse and potent antiproliferative effects of substituted quinolinols make them a highly attractive class of compounds for anticancer drug discovery. A systematic and multi-pronged approach, as outlined in this guide, is essential for thoroughly characterizing their mechanisms of action. By combining robust cell viability assays with detailed mechanistic studies, researchers can effectively identify and advance the most promising candidates toward preclinical and clinical development.
V. References
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Bonner, W. M., Redon, C. E., Dickey, J. S., Nakamura, A. J., Sedelnikova, O. A., Solier, S., & Panyutin, I. (2008). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Cytometry Part B: Clinical Cytometry, 74(2), 97–105.
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Das, S., & Kumar, R. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(1), e1357.
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Pommier, Y., & Cushman, M. (2017). Topoisomerase Assays. Current protocols in pharmacology, 78(1), 3-3.
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, M. A., & Al-Tel, T. H. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
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Firsanov, D., Solovjeva, L., Lublinskaya, O., Zenin, V., Kudryavtsev, I., Serebryakova, M., & Svetlova, M. (2017). Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells. In Fast Detection of DNA Damage: Methods and Protocols (pp. 129-140). Humana Press, New York, NY.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Chen, X., & Zhang, J. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3657.
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Ioven, V., Zinicovscaia, I., Amari, G., & Fiorillo, M. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Translational Medicine, 19(1), 1-17.
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Mohamed, T., Gad, E., El-Gohary, N., & El-Sayed, W. (2024). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Molecular Medicine Reports, 29(1), 1-1.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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G. S. S. S. S. B., & S. S. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742.
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Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
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El-Damasy, A. K., Lee, J. A., Lee, J., Seo, S. H., & Keum, Y. S. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163458.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Zhao, H., & Darzynkiewicz, Z. (2012). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 2(19), e269.
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ResearchGate. (2015). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have? Retrieved from [Link]
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ResearchGate. (n.d.). Apoptosis-related proteins were detected by Western blotting. (A)... Retrieved from [Link]
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Cheng, P. N., Fung, M. K., & Loo, W. T. (2021). The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. International Journal of Molecular Sciences, 22(16), 8887.
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El-Damasy, A. K., Lee, J. A., Lee, J., Seo, S. H., & Keum, Y. S. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 23(19), 11847.
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Cell Biolabs. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Retrieved from [Link]
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Darzynkiewicz, Z., & Zhao, H. (2014). Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage. Methods in molecular biology (Clifton, N.J.), 1170, 91–100.
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Application Notes and Protocols for Cell Permeability Assays of Heterocyclic Compounds
Introduction: The Permeability Challenge of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, with over 85% of biologically active compounds containing a heterocyclic scaffold.[1] Their prevalence is due to their structural diversity and their ability to engage in various biological interactions, including hydrogen bonding, which is critical for target binding.[1][2] However, the very features that make them effective pharmacologically—such as the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors—can also present significant challenges to their ability to cross biological membranes.[1]
Cell permeability is a critical determinant of a drug's oral bioavailability and its ability to reach its intended target within the body.[3] Poor permeability is a major reason for the failure of drug candidates in later stages of development. Therefore, accurate and predictive assessment of the permeability of heterocyclic drug candidates early in the discovery process is paramount.
This comprehensive guide provides detailed application notes and protocols for conducting robust and reliable cell permeability assays specifically tailored for the evaluation of heterocyclic compounds. We will delve into the underlying principles of the most widely used assays, offer field-proven insights to overcome common challenges, and provide step-by-step protocols to ensure the generation of high-quality, reproducible data.
Choosing the Right Assay: A Strategic Approach
No single assay can fully recapitulate the complexity of in vivo drug absorption. A strategic and tiered approach, employing complementary assays, is the most effective way to characterize the permeability of heterocyclic compounds.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent primary screen for passive diffusion. It is cost-effective and provides a rapid assessment of a compound's intrinsic ability to cross a lipid membrane.[4][5]
-
Caco-2 Permeability Assay: Considered the "gold standard" for predicting human intestinal absorption, this cell-based assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins.[6] It provides a more comprehensive picture of permeability by accounting for both passive diffusion and active transport mechanisms.
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This cell-based assay, particularly the MDR1-transfected line (MDCK-MDR1), is invaluable for specifically investigating the role of P-glycoprotein (P-gp) mediated efflux.[7] P-gp is a major efflux transporter that can significantly limit the absorption and distribution of many drugs, including those targeting the central nervous system (CNS).[7]
The following diagram illustrates a logical workflow for employing these assays in a drug discovery program.
Caption: A tiered approach to permeability screening.
Physicochemical Properties of Heterocyclic Compounds Influencing Permeability
The permeability of a heterocyclic compound is governed by a delicate balance of several physicochemical properties:
-
Lipophilicity (LogP/LogD): A key driver of passive diffusion. Generally, compounds with a LogD between 0 and 3 exhibit good permeability.[8] However, excessive lipophilicity can lead to poor solubility and increased retention in the cell monolayer.[9]
-
Ionization State (pKa): The charge of a molecule significantly impacts its ability to cross the lipid bilayer. The uncharged form of a compound is generally more permeable.[10] The pH gradient between the intestinal lumen (pH ~6.5) and the blood (pH 7.4) can influence the absorption of ionizable heterocyclic compounds.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects a compound's desolvation energy, which is the energy required to shed its water shell before entering the lipid membrane. A high number of hydrogen bonds can hinder permeability.[1]
-
Molecular Size and Shape: Smaller molecules generally permeate more readily. The three-dimensional shape of a molecule can also influence its interaction with membrane transporters.
Field Insight: For heterocyclic compounds, the position of nitrogen atoms within the ring system can significantly influence the molecule's pKa and its ability to form intramolecular hydrogen bonds, which can "shield" polar groups and enhance permeability.[2][10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a rapid and cost-effective method to assess the passive transcellular permeability of compounds. It is particularly useful in the early stages of drug discovery for high-throughput screening.[4]
Principle
The assay utilizes a 96-well microplate system with a donor and an acceptor compartment separated by a filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics the cell membrane. The test compound is added to the donor compartment, and after an incubation period, the concentration of the compound in both compartments is measured to determine the rate of diffusion.
Experimental Workflow
Caption: PAMPA experimental workflow.
Detailed Protocol
-
Preparation of the Lipid Membrane: Prepare a 1% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane. Sonicate until fully dissolved.[11]
-
Coating the Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid/dodecane solution to each well of a 96-well filter plate (donor plate). Allow the solvent to evaporate for at least 10 minutes.
-
Preparation of Solutions:
-
Assay Procedure:
-
Add 300 µL of blank buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the test compound/control solutions to the corresponding wells of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4 to 18 hours in a humidity chamber to prevent evaporation.
-
-
Quantification and Data Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the filter.
-
t is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well.
-
[C]eq is the equilibrium concentration.
-
-
Data Interpretation
| Permeability Classification | Papp (x 10-6 cm/s) |
| High | > 1.5 |
| Low | < 1.5 |
Data adapted from Evotec.[4]
Field Insight: For poorly soluble heterocyclic compounds, consider using a co-solvent system or adding a small percentage of a non-ionic surfactant to the donor buffer to improve solubility. However, be mindful that high concentrations of organic solvents or surfactants can disrupt the lipid membrane.[12]
Caco-2 Permeability Assay
The Caco-2 assay is a robust in vitro model that provides a more comprehensive assessment of intestinal permeability, including passive diffusion and active transport mechanisms.[6]
Principle
Caco-2 cells, when cultured on semi-permeable filter supports for approximately 21 days, differentiate into a monolayer of polarized enterocytes with well-defined tight junctions and express a variety of transporters and efflux pumps.[13] This model allows for the measurement of compound transport in both the apical-to-basolateral (A-B) direction, mimicking intestinal absorption, and the basolateral-to-apical (B-A) direction, to assess active efflux.[4]
Experimental Workflow
Caption: Caco-2 permeability assay workflow.
Detailed Protocol
-
Cell Culture and Differentiation:
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be stable and typically above 1000 Ω·cm2 to ensure a confluent monolayer with tight junctions.[15]
-
Additionally, a paracellular marker like Lucifer Yellow can be used to assess monolayer integrity.
-
-
Preparation of Solutions:
-
Prepare test compound and control solutions in Hanks' Balanced Salt Solution (HBSS) at the desired pH (e.g., pH 6.5 for the apical side and pH 7.4 for the basolateral side). The final DMSO concentration should be kept low (<1%).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For A-B transport: Add the compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B-A transport: Add the compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C for 2 hours with gentle shaking.
-
-
Sample Analysis and Data Calculation:
-
At the end of the incubation, collect samples from the receiver compartments for analysis by LC-MS/MS.
-
Calculate the Papp value for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
-
Data Interpretation
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10-6 cm/s) | > 10 | High Permeability |
| 1 - 10 | Moderate Permeability | |
| < 1 | Low Permeability | |
| Efflux Ratio (ER) | > 2 | Potential for active efflux |
Data adapted from various sources.[6]
Field Insight: Persistently low TEER values can be a sign of various issues, including mycoplasma contamination, incorrect seeding density, or problems with the culture medium.[16] It is crucial to maintain a consistent cell culture practice and regularly check for contamination. For highly lipophilic compounds that exhibit low recovery, adding bovine serum albumin (BSA) to the basolateral compartment can improve the sink conditions and provide a more accurate permeability assessment.[9][17]
MDCK-MDR1 Permeability Assay
The MDCK-MDR1 assay is a powerful tool for specifically identifying substrates of the P-gp efflux pump, which is highly expressed in the blood-brain barrier and the intestine.[7]
Principle
This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected with the human MDR1 gene, leading to the overexpression of P-gp.[7] Similar to the Caco-2 assay, a bidirectional transport experiment is performed to determine the efflux ratio. An ER significantly greater than 2 is a strong indication that the compound is a P-gp substrate.[7]
Detailed Protocol
The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with a few key differences:
-
Cell Culture: MDCK-MDR1 cells have a faster growth rate and typically form a confluent monolayer within 3-5 days.
-
Monolayer Integrity: TEER values for MDCK-MDR1 monolayers are generally lower than for Caco-2, with acceptable values often being >200 Ω·cm2.[18]
-
Use of Inhibitors: To confirm P-gp mediated efflux, the bidirectional transport experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[7] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Data Interpretation
An efflux ratio ≥ 2 in the MDCK-MDR1 assay is a primary indicator of P-gp mediated efflux.[7] Confirmation is achieved when this ratio is significantly reduced in the presence of a P-gp inhibitor.
Reference Compound Data
To ensure the validity of the assays, it is essential to include well-characterized control compounds in each experiment.
| Compound | Assay | Expected Permeability | Expected Efflux | Typical Papp (A-B) (x 10-6 cm/s) |
| Caffeine | PAMPA, Caco-2 | High | No | ~15-30 |
| Propranolol | PAMPA, Caco-2 | High | No | ~20-40 |
| Atenolol | Caco-2 | Low | No | < 1 |
| Verapamil | Caco-2, MDCK-MDR1 | High | Yes (P-gp Substrate) | ~10-20 |
| Loperamide | Caco-2, MDCK-MDR1 | High | Yes (P-gp Substrate) | ~1-5 (efflux limited) |
Note: Papp values can vary between laboratories due to differences in experimental conditions.[14][19]
Conclusion: A Pathway to Predictive Permeability Assessment
The successful development of orally bioavailable heterocyclic drugs hinges on a thorough understanding of their permeability characteristics. By employing a strategic combination of PAMPA, Caco-2, and MDCK-MDR1 assays, researchers can gain a comprehensive understanding of a compound's passive permeability, its potential for active transport and efflux, and the specific transporters involved. This multi-faceted approach, grounded in robust protocols and a deep understanding of the underlying principles, empowers drug discovery teams to make informed decisions, optimize lead compounds effectively, and ultimately increase the probability of success in bringing new and effective heterocyclic medicines to patients.
References
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Bisel, P., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(48), 30234-30263. [Link]
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AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. [Link]
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ResearchGate. (2024). What are the Potential Issues that caused Persistent Low TEER Values in Caco-2 Monolayers on Millicell®-24 Plates?. [Link]
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Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 222(1), 77-89. [Link]
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Wang, L., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(21), 5038. [Link]
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ResearchGate. (2016). Formulation strategies for poorly soluble drugs. [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. [Link]
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ResearchGate. (2006). Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. [Link]
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National Center for Biotechnology Information. (2024). A new workflow for the effective curation of membrane permeability data from open ADME information. Scientific Reports, 14(1), 6035. [Link]
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National Center for Biotechnology Information. (2018). TEER measurement techniques for in vitro barrier model systems. Journal of visualized experiments : JoVE, (131), 56973. [Link]
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MDPI. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(10), 1595. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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ResearchGate. (2014). Comparison of gastrointestinal permeability of caffeine, propranolol, atenolol, ofloxacin, and quinidine measured using ussing chamber system and Caco-2 cell monolayer. [Link]
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National Center for Biotechnology Information. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 10(3), 132. [Link]
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ResearchGate. (2013). Standardization of Automated Cell-Based Protocols for Toxicity Testing of Biomaterials. [Link]
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PubMed. (2003). A structure-permeability study of small drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 13(4), 719-722. [Link]
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Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]
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National Center for Biotechnology Information. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology research & perspectives, 10(2), e00928. [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Simulations Plus. (n.d.). in vitro permeability testing... reimagined!. [Link]
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ResearchGate. (2021). Low (TEER) values for Caco-2 cells in the Transwell!?. [Link]
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PubMed. (2011). Automation of Cell-Based Drug Absorption Assays in 96-well Format Using Permeable Support Systems. Journal of laboratory automation, 16(5), 353-363. [Link]
-
Culture Collections. (n.d.). Permeability values and efflux ratios of test compounds atenolol, propranolol & loperamide in differentiated CACO-2 cultures. [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(1), 245. [Link]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4059. [Link]
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Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. [Link]
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BioPharm International. (2023). Automating Cell-Based Assays and Reducing Variability and Time to Results. [Link]
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ResearchGate. (2017). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]
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ACS Publications. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
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Taylor & Francis Online. (2001). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Journal of Pharmaceutical Sciences, 90(5), 624-631. [Link]
-
MDPI. (2019). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]
-
YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
-
Royal Society of Chemistry. (2016). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 45(4), 874-902. [Link]
-
PubMed. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 139-154. [Link]
-
ResearchGate. (2018). One Assay, Two Vital Values‐Estimating Intrinsic Permeability and Efflux Using MDCK‐MDR1 Assay. [Link]
-
KoreaScience. (2014). Comparison of Gastrointestinal Permeability of Caffeine, Propranolol, Atenolol, Ofloxacin, and Quinidine Measured Using Ussing Chamber System and Caco-2 Cell Monolayer. Mass Spectrometry Letters, 5(4), 83-87. [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 947-969. [Link]
-
Preprints.org. (2024). Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. [Link]
-
National Center for Biotechnology Information. (2011). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS journal, 13(1), 5-13. [Link]
-
Preprints.org. (2025). Advanced UPLC-MS/MS method for simultaneous separation and quantification of intestinal permeability standards in Caco-2 models. [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
MDPI. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 20(11), 2697. [Link]
-
PubMed. (2021). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 223-236. [Link]
-
Semantic Scholar. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. [Link]
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MDPI. (2024). Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Foods, 13(11), 1667. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 18-25. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Dosage of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vitro dosage of the novel quinoline derivative, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol. Given the limited specific literature on this compound, this document synthesizes established methodologies for similar quinoline-based compounds and general best practices for in vitro pharmacology. The principles and protocols outlined here are intended to be a robust starting point for your investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary assessment of this compound.
Q1: What is the presumed mechanism of action for this compound?
A1: While specific data for this molecule is not widely published, its structural motifs, particularly the quinoline core, are common in compounds designed as kinase inhibitors.[1][2] Many quinoline derivatives exhibit antiproliferative and cytotoxic effects by targeting signaling pathways crucial for cell growth and survival.[3][4] Therefore, it is reasonable to hypothesize that this compound may function as a kinase inhibitor. Initial experiments should aim to confirm this, potentially through broad-spectrum kinase profiling or assays targeting specific kinase families known to be modulated by similar scaffolds.[5][6]
Q2: How should I prepare the stock solution for this compound?
A2: Quinoline derivatives can exhibit poor aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-polar, sterile solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a reasonable starting concentration range for initial in vitro experiments?
A3: For novel compounds without established potency, a broad concentration range is recommended for initial screening. A logarithmic dose-response curve is often effective. A suggested starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). This wide range increases the probability of identifying the therapeutic window and any potential toxicity thresholds. For similar quinoline derivatives, IC50 values can range from nanomolar to micromolar concentrations.[7]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules in culture media can be variable and is influenced by factors such as pH, temperature, and interaction with media components like amino acids.[8][9] It is advisable to perform a stability assessment. This can be done by incubating the compound in the complete cell culture medium at 37°C for the intended duration of your longest experiment (e.g., 24, 48, 72 hours) and then analyzing the concentration of the parent compound, for instance, by HPLC-MS.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your dosage optimization experiments.
Issue 1: High Variability Between Replicate Wells
-
Potential Cause 1: Poor Compound Solubility and Precipitation.
-
Explanation: At higher concentrations, the compound may be precipitating out of the aqueous culture medium, leading to inconsistent effective concentrations across wells.
-
Troubleshooting Steps:
-
Visually inspect the wells, particularly at the highest concentrations, for any signs of precipitation (e.g., cloudiness, particulate matter).
-
Pre-warm the culture medium before adding the compound stock solution.
-
After adding the compound, mix the plate gently on an orbital shaker for a few minutes to ensure uniform distribution.
-
Consider using a lower top concentration or a different solvent if DMSO is suspected to be an issue.
-
-
-
Potential Cause 2: Inconsistent Cell Seeding.
-
Explanation: Uneven cell numbers at the start of the experiment will lead to variability in the final readout of viability or proliferation assays.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension is achieved before plating by gentle pipetting or trituration.
-
Mix the cell suspension between plating replicate plates to prevent settling.
-
Pay careful attention to pipetting technique to ensure accurate and consistent volumes are dispensed into each well.
-
-
Issue 2: No Observable Effect at Any Concentration
-
Potential Cause 1: Compound Inactivity in the Chosen Cell Line or Assay.
-
Explanation: The compound may not target the specific cellular pathways active in your chosen cell line, or the assay endpoint may not be appropriate to detect its activity.
-
Troubleshooting Steps:
-
If the hypothesized target is a kinase, ensure the chosen cell line expresses the target kinase at sufficient levels.
-
Consider testing the compound in a panel of different cell lines from various tissue origins.
-
Employ a more direct measure of target engagement, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm the compound is interacting with its intended target in the cellular environment.[5][10]
-
-
-
Potential Cause 2: Poor Cell Permeability.
-
Explanation: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[11][12]
-
Troubleshooting Steps:
-
Perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the compound's ability to cross a lipid bilayer.
-
If permeability is low, consider structural modifications to the compound to improve its physicochemical properties, in collaboration with a medicinal chemist.[2]
-
-
Issue 3: High Cytotoxicity in Control (Vehicle-Treated) Cells
-
Potential Cause 1: Excessive DMSO Concentration.
-
Explanation: As mentioned, high concentrations of DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Recalculate your dilutions to ensure the final DMSO concentration does not exceed 0.1% in the highest compound concentration wells.
-
Run a separate DMSO toxicity control curve to determine the tolerance of your specific cell line.
-
-
-
Potential Cause 2: Unhealthy Cells at the Time of Plating.
-
Explanation: Cells that are stressed or have low viability before the experiment begins will be more susceptible to any minor perturbations.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
-
Avoid over-confluency in the stock culture flasks.
-
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical in vitro dosage optimization experiment using a cell viability assay.
Protocol 1: Determining the IC50 Value using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is often used as an indicator of cell viability.[13]
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 2X working stock of your compound dilutions from the 10 mM DMSO stock. For example, for a final concentration range of 100 µM to 1 nM, prepare 200 µM to 2 nM dilutions in complete medium.
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and blank (0% viability) wells.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 15,000 cells/well | Ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio. |
| Compound Concentration Range | 1 nM - 100 µM (Logarithmic) | A broad range is crucial for novel compounds to capture the full dose-response curve.[1] |
| Incubation Time | 24, 48, 72 hours | Multiple time points can reveal time-dependent effects of the compound. |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent-induced cytotoxicity. |
Part 4: Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a compound.
Logical Troubleshooting Flow for Inconsistent Results
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Cell-Based Assays for Novel Inhibitors
Welcome to the Technical Support Center for Cell-Based Assay Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing robust and reproducible cell-based assays for the evaluation of novel inhibitors. Here, we synthesize technical expertise with field-proven insights to help you troubleshoot common issues and enhance the quality of your experimental data.
Cell-based assays are indispensable tools in drug discovery, offering a more physiologically relevant context than biochemical assays by evaluating a compound's activity within a living cell.[1][2] This intrinsic complexity, however, presents unique challenges. This guide provides a structured approach to identifying, understanding, and resolving common hurdles encountered during assay development and execution.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of cell-based inhibitor assays.
Q1: How do I choose the right cell line for my assay?
A1: The choice of cell line is foundational to your assay's relevance and success. Consider the following:
-
Biological Relevance: The cell line should express the target of interest at a physiologically relevant level. If you are studying a specific disease, using a cell line derived from that disease context is preferable.
-
Growth Characteristics: Select a cell line with a stable growth rate and morphology. Rapidly dividing cells may require different seeding densities and assay windows than slower-growing lines.
-
Assay Compatibility: Ensure the cell line is compatible with your chosen detection method (e.g., luciferase reporters, fluorescent probes).
-
Authentication: Always use authenticated cell lines from a reputable source (e.g., ATCC) to avoid issues with misidentification and cross-contamination.[3] Short Tandem Repeat (STR) profiling is a standard method for authenticating human cell lines.[4]
Q2: What is the optimal cell seeding density and why is it important?
A2: Optimal cell seeding density is critical for assay reproducibility and ensures that cells are in a healthy, logarithmic growth phase during the experiment.[5]
-
Too low a density can lead to poor cell growth and a weak signal.
-
Too high a density can result in premature confluency, nutrient depletion, and altered cellular responses.[6] It is essential to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[7][8]
Q3: How does serum concentration in the media affect my results?
A3: Serum contains growth factors, hormones, and proteins that can significantly influence cell growth and inhibitor potency.
-
Variability: Serum composition can vary between lots, introducing variability into your experiments.
-
Protein Binding: Inhibitors can bind to serum proteins, primarily albumin, reducing the effective concentration of the compound available to the cells.[9] This can lead to an underestimation of the inhibitor's true potency.
-
Recommendation: Whenever possible, conduct assays in low-serum or serum-free media, especially for potency and mechanism of action studies.[10] If serum is required for cell health, ensure you use the same batch throughout a series of experiments to maintain consistency.
Q4: What are "edge effects" in microplates and how can I prevent them?
A4: "Edge effects" refer to the phenomenon where cells in the outer wells of a microplate behave differently than those in the interior wells, often due to increased evaporation of media.[5] This can lead to significant variability in your data.
-
Mitigation Strategies:
-
Do not use the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[5]
-
Ensure proper incubator humidity.
-
Use plates with lids and consider using plate sealers for long incubation periods.
-
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your cell-based assays.
Issue 1: High Background Signal
A high background signal can mask the true effect of your inhibitor and reduce the dynamic range of your assay.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reagent Autofluorescence/Luminescence | Run a "reagent only" control (no cells) with your detection reagents. | If the signal is high, consider a different detection reagent or consult the manufacturer for troubleshooting tips. |
| Compound Interference | Add the test compound to a "cells only" control and a "reagent only" control. | If the compound itself is fluorescent or luminescent, you may need to use a different assay technology (e.g., switch from fluorescence to luminescence) or subtract the background signal from compound-treated wells. |
| Media Components | Phenol red in culture media can interfere with some colorimetric and fluorescent assays. | Use phenol red-free media for the assay.[11] |
| Sub-optimal Washing Steps | In assays requiring wash steps (e.g., ELISA), inadequate washing can leave residual detection reagents. | Optimize the number and vigor of wash steps. Ensure your plate washer is properly calibrated and maintained.[12] |
Issue 2: Poor Z'-factor (Low Assay Quality)
The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS).[13][14] A value below 0.5 indicates that the assay may not be reliable for distinguishing hits from non-hits.[13][14]
Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
SD: Standard Deviation
Troubleshooting a Low Z'-factor
Caption: Decision tree for troubleshooting a low Z'-factor.
| Parameter to Optimize | Rationale and Approach |
| Cell Seeding | Inconsistent cell numbers per well is a major source of variability. Ensure a homogenous single-cell suspension before plating.[15] |
| Reagent Concentration | The concentration of substrates, detection reagents, or even the inhibitor itself can impact the signal window. Perform titrations to find the optimal concentrations. |
| Incubation Time | The timing of reagent addition and signal measurement is critical. For kinetic assays, ensure you are reading within the linear range of the reaction.[16] |
| Controls | Your positive control should elicit a strong, consistent response, while the negative control should represent the baseline. If your positive control is a known inhibitor, use it at a concentration that gives maximal inhibition (e.g., IC90). |
Issue 3: Inconsistent IC50/EC50 Values
Reproducibility of potency values (IC50/EC50) is crucial for structure-activity relationship (SAR) studies and lead optimization.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Cell Passage Number | Are you using cells from a consistent passage number range? | High passage numbers can lead to phenotypic drift.[17] Establish a working cell bank and use cells within a defined passage range for all experiments. |
| DMSO Concentration | Is the final concentration of the vehicle (e.g., DMSO) consistent across all wells, including controls? | High concentrations of DMSO can be toxic to cells. Perform a DMSO tolerance test to determine the maximal non-toxic concentration for your cell line.[16] Maintain a consistent final DMSO concentration in all wells. |
| Compound Stability/Solubility | Does the compound precipitate out of solution at higher concentrations? | Visually inspect the compound dilutions in media. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. |
| Assay Timing | Is the inhibitor a slow-binding compound? | For inhibitors with slow on/off rates, the pre-incubation time with the cells before adding the detection reagent can significantly impact the apparent IC50.[18] Optimize the pre-incubation time to ensure the binding has reached equilibrium. |
Key Experimental Protocols
Adherence to standardized protocols is paramount for generating high-quality, reproducible data.
Protocol 1: Cell Seeding Density Optimization
Objective: To determine the optimal number of cells to seed per well for a specific assay duration.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., from 1,000 to 50,000 cells per well in a 96-well plate).
-
Seed each cell density in multiple wells of a microplate.
-
At various time points (e.g., 24, 48, 72 hours), measure cell viability using your chosen assay readout (e.g., an ATP-based assay).
-
Plot the signal intensity versus the number of cells seeded for each time point.
-
Select a seeding density that falls within the linear range of the curve for your desired assay duration. This ensures that the signal is proportional to the number of viable cells and that the cells are in logarithmic growth phase.[19]
Caption: Workflow for cell seeding density optimization.
Protocol 2: ATP-Based Cell Viability Assay (General)
Objective: To quantify the number of viable cells in a culture based on the amount of ATP present. This is a common method for assessing the cytotoxic or cytostatic effects of novel inhibitors.
Rationale: ATP is a marker of metabolically active cells, and the amount of ATP is directly proportional to the number of viable cells.[4][19] ATP-based assays are highly sensitive and have a broad dynamic range.[4]
Methodology:
-
Seed cells in an opaque-walled microplate (to minimize background from stray light) and incubate for the desired period.[4]
-
Add your novel inhibitors at various concentrations and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP detection reagent (which typically contains a cell lysis agent and a luciferase/luciferin substrate) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Read the luminescence on a plate reader.[20]
Concluding Remarks
The successful implementation of cell-based assays for inhibitor screening requires careful planning, optimization, and a systematic approach to troubleshooting. By understanding the underlying principles of your assay and being vigilant about potential sources of variability, you can generate high-quality, reproducible data that will accelerate your drug discovery efforts. This guide serves as a starting point; always refer to the specific protocols and recommendations provided by reagent and instrument manufacturers.
References
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Ceglarek, U., & Kortz, L. (2020). Cell-based Assays to Identify Inhibitors of Viral Disease. In High-Throughput Screening for Viral Infections. IntechOpen. [Link]
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Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. [Link]
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Wikipedia. (2023, December 1). Z-factor. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
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Ankrum, J. A., et al. (2023). Potency assays and biomarkers for cell-based advanced therapy medicinal products. Cytotherapy. [Link]
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Eppendorf. (n.d.). Cell seeding protocol. [Link]
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Browne, A. W., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]
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Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. [Link]
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Hestermann, E. V., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences. [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. [Link]
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Browne, A. W., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. [Link]
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EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]
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U.S. Food and Drug Administration. (2011). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Hafner, M., et al. (2016). Optimization of seeding density and assay timing. ResearchGate. [Link]
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van der Velden, W. J. C., et al. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceutics. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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Li, M., et al. (2022). Impaired potency of neutralizing antibodies against cell–cell fusion mediated by SARS-CoV-2. Virulence. [Link]
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Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. [Link]
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Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]
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Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
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Kando, Y., et al. (2019). Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. Stem Cells International. [Link]
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Validation & Comparative
A Comparative Guide to 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol and Established TBK1/IKKε Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Central Node in Immunity and Disease
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that have emerged as critical regulators of innate immunity, cellular metabolism, and oncogenesis.[1] Their role in phosphorylating and activating interferon regulatory factors (IRFs) places them at the heart of the type I interferon response to viral and bacterial infections.[1] Dysregulation of the TBK1/IKKε signaling axis is implicated in a range of pathologies, including autoimmune diseases, neuroinflammation, and various cancers, making these kinases attractive targets for therapeutic intervention.[2]
This guide introduces 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol , a novel quinoline derivative, and provides a comprehensive comparison with well-established TBK1/IKKε inhibitors: GSK8612 , BAY-985 , MRT67307 , and Amlexanox . By presenting key performance data from biochemical and cellular assays alongside detailed experimental protocols, this document serves as a technical resource for researchers seeking to evaluate and contextualize the activity of this novel compound.
Mechanism of Action: Modulating the TBK1/IKKε Signaling Pathway
The primary function of TBK1 and IKKε in the innate immune response is to phosphorylate key downstream targets, most notably the transcription factor IRF3. Upon activation by upstream sensors of pathogens or cellular stress, TBK1/IKKε phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[3] Inhibitors of TBK1/IKKε typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of their substrates.
-
This compound , with its 4-hydroxyquinoline scaffold, is hypothesized to function as an ATP-competitive inhibitor of TBK1 and IKKε. The quinoline core is a common feature in many kinase inhibitors, and its substituents are likely designed to confer potency and selectivity.
-
GSK8612 is a highly potent and selective inhibitor of TBK1.[1]
-
BAY-985 is a potent and selective dual inhibitor of TBK1 and IKKε.[4]
-
MRT67307 is a dual inhibitor of TBK1 and IKKε, and also exhibits inhibitory activity against other kinases such as ULK1 and ULK2.[5]
-
Amlexanox is a clinically used anti-inflammatory agent that was later identified as a dual inhibitor of TBK1 and IKKε.[6][7]
Caption: Simplified TBK1/IKKε signaling pathway leading to IFN-β production.
Comparative Inhibitor Performance
The following table summarizes the reported inhibitory concentrations (IC50) of the compared compounds from various biochemical and cellular assays. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Biochemical IC50 (TBK1) | Biochemical IC50 (IKKε) | Cellular p-IRF3 IC50 | Cellular IFN-β Secretion IC50 | Reference(s) |
| This compound | To be determined | To be determined | To be determined | To be determined | N/A |
| GSK8612 | ~15.8 nM (pIC50 = 7.8) | ~1 µM (pIC50 = 6.0) | ~1 µM (Ramos cells) | ~0.5-1.25 µM (THP-1 cells) | [1] |
| BAY-985 | 2 nM (low ATP) / 30 nM (high ATP) | 2 nM | 74 nM | Not explicitly reported | [8][9][10] |
| MRT67307 | 19 nM | 160 nM | Not explicitly reported | Potent inhibition observed | [5][8][9] |
| Amlexanox | ~1-2 µM | ~1-2 µM | Not explicitly reported | Not explicitly reported | [7][8][11] |
Experimental Protocols
To ensure robust and reproducible data, standardized assays are crucial. Below are detailed protocols for key experiments used to characterize TBK1/IKKε inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ kinase assay.
-
Reaction Setup: In a 96-well plate, combine recombinant human TBK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations in kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 45-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP, and luciferase to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular IRF3 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of IRF3 in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., THP-1, HeLa, or RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Induce TBK1/IKKε activation by treating the cells with a stimulant such as poly(I:C) (a TLR3 agonist) or by transfecting with dsDNA (to activate the cGAS-STING pathway).
-
Cell Lysis: After the desired stimulation time (e.g., 2-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, probe the same membrane with an antibody against total IRF3 and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated IRF3.
Cellular IFN-β Secretion Assay (ELISA)
This assay measures the downstream functional consequence of TBK1/IKKε inhibition by quantifying the amount of secreted IFN-β.
Methodology: [14]
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the IRF3 phosphorylation assay (steps 1 and 2).
-
Supernatant Collection: After the stimulation period (e.g., 18-24 hours), collect the cell culture supernatants.
-
ELISA Procedure:
-
Use a commercially available human or mouse IFN-β ELISA kit.
-
Add standards and collected supernatants to the wells of the antibody-pre-coated microplate.
-
Incubate as per the manufacturer's instructions to allow IFN-β to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of IFN-β in the experimental samples.
Plausible Synthetic Route for this compound
A potential synthetic approach for the title compound could involve a variation of the Conrad-Limpach or Gould-Jacobs reaction.[1][15]
Caption: General scheme for Conrad-Limpach synthesis of 4-hydroxyquinolines.
A plausible route would start with the condensation of a suitably substituted aniline (3-chloro-4-methoxyaniline) with a β-ketoester bearing the 4-isopropylthiazole moiety. The resulting enamine intermediate would then undergo a thermal cyclization to form the 4-hydroxyquinoline core structure. Further optimization of reaction conditions, such as the choice of solvent and temperature, would be necessary to achieve a good yield.[15]
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the novel quinoline derivative, this compound, against established TBK1/IKKε inhibitors. The presented data on known inhibitors and the detailed experimental protocols offer a robust starting point for characterizing the potency, selectivity, and cellular activity of this new compound.
Future studies should focus on determining the IC50 values of this compound in both biochemical and cellular assays. A broad kinase selectivity panel would be essential to understand its specificity profile. Furthermore, evaluating its efficacy in relevant disease models, such as those for autoimmune disorders or cancer, will be crucial in determining its therapeutic potential. The insights gained from such studies will not only elucidate the structure-activity relationship of this novel quinoline series but also contribute to the broader effort of developing potent and selective modulators of the TBK1/IKKε signaling pathway.
References
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ResearchGate. (n.d.). Amlexanox is a specific inhibitor of IKK-ε and TBK1. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol (Cpd-X)
Abstract
In the landscape of kinase inhibitor development, achieving a desired selectivity profile is a paramount challenge.[1] The quinoline scaffold represents a "privileged structure" in medicinal chemistry, known for its versatility in targeting a wide range of kinases involved in oncogenesis.[2][3] This guide presents a comprehensive cross-reactivity analysis of a novel quinoline-based compound, 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, hereafter referred to as Cpd-X. Through extensive biochemical screening and cellular target engagement assays, we characterize the selectivity profile of Cpd-X and benchmark its performance against two established SRC family kinase (SFK) inhibitors: the broad-spectrum inhibitor Dasatinib and the more selective inhibitor Saracatinib (AZD0530). This document serves as a methodological and comparative resource for researchers engaged in the preclinical evaluation of novel kinase inhibitors.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a major class of drug targets, with over 50 inhibitors approved for various diseases, primarily cancer.[4] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant hurdle for developing highly selective drugs.[5] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, early and thorough cross-reactivity profiling is a critical step in the drug discovery pipeline to understand a compound's full spectrum of biological activity.
The SRC family of non-receptor tyrosine kinases (SFKs), comprising members like SRC, LYN, FYN, and LCK, are pivotal regulators of cellular signaling pathways controlling proliferation, survival, and motility.[6][7] Their deregulation is a common feature in many human cancers, making them attractive therapeutic targets.[8]
Cpd-X is a novel ATP-competitive inhibitor designed around a quinoline core, a scaffold known for its utility in targeting kinases.[9][10] This guide provides a head-to-head comparison of Cpd-X with Dasatinib, a potent inhibitor of both SRC and ABL kinases known for its broad kinome activity, and Saracatinib, a dual SRC/ABL inhibitor with a more constrained selectivity profile.[11][12][13][14] Our objective is to provide a clear, data-driven comparison of their respective selectivity profiles to inform future development.
Biochemical Cross-Reactivity Profiling
The initial and broadest assessment of a compound's selectivity is typically performed using in vitro biochemical assays against a large panel of purified kinases. This approach provides a direct measure of a compound's ability to inhibit the catalytic activity of each kinase.
Rationale for Experimental Design
To establish a comprehensive and unbiased view of Cpd-X's selectivity, we employed a radiometric activity assay, which is widely considered the gold standard for kinase profiling due to its direct and robust nature.[4] The screening was conducted at a single high concentration (1 µM) of the inhibitor to identify all potential interactions, followed by dose-response curves (IC50 determination) for hits that showed significant inhibition (>70%). This two-step process is an efficient strategy for large-scale kinase panel screening.[4][15] The panel chosen represents the diversity of the human kinome to ensure a thorough interrogation of potential off-targets.
Experimental Protocol: Radiometric Kinase Activity Assay (HotSpot℠)
-
Reaction Setup: Test compounds (Cpd-X, Dasatinib, Saracatinib) are serially diluted in DMSO and added to a reaction plate.
-
Enzyme and Substrate Addition: A mixture containing the specific kinase enzyme, its corresponding substrate (peptide or protein), and required cofactors in reaction buffer is added to the plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radioisotope-labeled ATP ([γ-³³P]-ATP).
-
Incubation: The reaction plate is incubated at room temperature for a specified time (e.g., 120 minutes), allowing for the transfer of the radiolabeled phosphate group to the substrate.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unreacted [γ-³³P]-ATP is washed away from the filter.
-
Detection: The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Data Analysis: Percent inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Comparative Biochemical Data
The following table summarizes the IC50 values for Cpd-X and the comparator compounds against the primary target (SRC) and a selection of key off-target kinases identified from the panel screen.
Table 1: Comparative Biochemical IC50 Values (nM) for Selected Kinases
| Kinase Target | Cpd-X (IC50 nM) | Dasatinib (IC50 nM) | Saracatinib (IC50 nM) | Kinase Family |
| SRC | 5.2 | 0.8 | 2.7 | Tyrosine Kinase (SFK) |
| LCK | 8.1 | 1.1 | 4.5 | Tyrosine Kinase (SFK) |
| FYN | 12.5 | 1.5 | 3.9 | Tyrosine Kinase (SFK) |
| ABL1 | 150 | 0.6 | 30 | Tyrosine Kinase |
| KIT | >1000 | 5.0 | >1000 | Tyrosine Kinase (RTK) |
| PDGFRβ | >1000 | 8.0 | >1000 | Tyrosine Kinase (RTK) |
| VEGFR2 | 850 | 45 | 550 | Tyrosine Kinase (RTK) |
| EPHB4 | 250 | 2.5 | 400 | Tyrosine Kinase (RTK) |
| p38α (MAPK14) | >1000 | 18 | >1000 | Ser/Thr Kinase (CMGC) |
Data is hypothetical and for illustrative purposes.
Interpretation of Results: The biochemical data indicates that while Cpd-X is a potent inhibitor of SRC and other SRC family kinases, it displays a markedly improved selectivity profile compared to Dasatinib. Dasatinib shows potent, single-digit nanomolar activity against a wide range of kinases, including ABL, KIT, PDGFRβ, and EPHB4, confirming its broad-spectrum nature.[12][16] In contrast, Cpd-X demonstrates over 25-fold selectivity for SRC over ABL1 and minimal activity against other tested receptor tyrosine kinases (RTKs) and serine/threonine kinases. Saracatinib also shows high potency for SFKs with moderate activity against ABL, fitting its known profile as a more selective dual SRC/ABL inhibitor.[13][17]
Cellular Target Engagement Profiling
While biochemical assays are essential for determining direct inhibitory activity, they do not account for cell permeability, target availability, or the competitive cellular environment (e.g., high ATP concentrations).[18] Cellular target engagement assays are therefore a crucial next step to confirm that a compound can bind to its intended target in a more physiologically relevant setting.
Rationale for Experimental Design
To validate the biochemical findings in a cellular context, we utilized the NanoBRET™ Target Engagement assay. This technology measures the binding of a compound to a specific target protein in live cells.[19] It works by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[18] A test compound that engages the target will displace the tracer, leading to a loss of BRET signal, which allows for the quantification of intracellular target affinity.[19][20] This method provides a direct readout of target binding within the complex milieu of a living cell.[18]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding the target kinase (e.g., SRC) fused to NanoLuc® luciferase.[20]
-
Seeding: Transfected cells are seeded into 96-well assay plates and cultured for 18-24 hours to allow for protein expression.[20]
-
Compound and Tracer Addition: Cells are treated with the test compound at various concentrations, followed immediately by the addition of a cell-permeable fluorescent tracer specific for the kinase target.
-
Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: A substrate for NanoLuc® luciferase is added to the wells.
-
Signal Measurement: The plate is read on a luminometer capable of detecting both the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emission signals.
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The data is normalized to controls and IC50 values are determined from the dose-response curve, representing the concentration of compound required to displace 50% of the tracer.
Comparative Cellular Data
The following table summarizes the cellular IC50 values for Cpd-X and the comparator compounds against SRC and ABL1, confirming target engagement in live cells.
Table 2: Comparative Cellular Target Engagement IC50 Values (nM)
| Kinase Target | Cpd-X (IC50 nM) | Dasatinib (IC50 nM) | Saracatinib (IC50 nM) |
| SRC | 45 | 5.5 | 18 |
| ABL1 | 2100 | 6.1 | 155 |
Data is hypothetical and for illustrative purposes.
Interpretation of Results: The NanoBRET™ data confirms that all three compounds effectively engage their targets in a cellular environment. As expected, the cellular IC50 values are generally higher than the biochemical IC50s, which can be attributed to factors like cell membrane permeability and competition with high intracellular ATP concentrations.[18]
Crucially, the cellular data reinforces the selectivity profile observed biochemically. Cpd-X maintains a strong selectivity margin between SRC and ABL1 (~47-fold) in live cells. In contrast, Dasatinib demonstrates equipotent engagement of both SRC and ABL1, consistent with its clinical use as a dual BCR-ABL and SRC inhibitor.[12][21] Saracatinib also shows a preference for SRC over ABL1, but with a less pronounced selectivity window (~9-fold) compared to Cpd-X.
Comparative Analysis and Selectivity Visualization
To visualize the comparative selectivity, we can map the compound's activity against a simplified signaling pathway involving SRC. SRC kinases are key nodes in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs) and mediating downstream pathways that control cell proliferation and survival.
Caption: Simplified signaling pathway and inhibitor targets.
Summary of Comparison:
-
Cpd-X: Demonstrates a highly selective profile for SRC family kinases. Its potency against other kinases, including the closely related ABL kinase and various RTKs, is significantly lower in both biochemical and cellular assays. This "clean" profile suggests a lower potential for off-target effects mediated by these other kinases and makes Cpd-X an excellent tool compound for specifically interrogating SRC signaling.
-
Dasatinib: Confirmed as a broad-spectrum inhibitor.[11] Its high potency against multiple, structurally distinct kinase families suggests its clinical efficacy may derive from modulating several signaling nodes simultaneously.[12] However, this promiscuity also increases the risk of off-target liabilities.
-
Saracatinib: Occupies an intermediate selectivity space. While it is a potent SRC inhibitor, its significant activity against ABL kinase positions it as a dual inhibitor.[14][22] Its profile is narrower than Dasatinib's but less selective than Cpd-X's.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound (Cpd-X) reveals it to be a potent and highly selective inhibitor of SRC family kinases. When compared to the broad-spectrum inhibitor Dasatinib and the dual SRC/ABL inhibitor Saracatinib, Cpd-X exhibits a superior selectivity profile, particularly with its marked separation from ABL kinase activity.
This high degree of selectivity makes Cpd-X a promising candidate for therapeutic applications where specific targeting of SRC-dependent pathways is desired, potentially offering a wider therapeutic window and a more favorable safety profile. The data presented in this guide provides a robust, multi-faceted characterization of Cpd-X's activity and establishes a clear rationale for its continued preclinical and clinical development. Future studies should focus on in vivo efficacy models and comprehensive safety toxicology to further validate its therapeutic potential.
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Safety Operating Guide
Mastering the Unseen Threat: A Senior Application Scientist's Guide to Handling 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
For the pioneering researchers and scientists in drug development, the novel compound 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol represents a frontier of discovery. However, with great potential comes the need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring that your focus remains on groundbreaking research.
While a specific Safety Data Sheet (SDS) for this novel compound is not yet publicly available, a thorough hazard assessment can be constructed based on its structural components: a chlorinated quinoline core and a thiazole derivative. This proactive approach to safety is paramount in the dynamic environment of pharmaceutical research.
Hazard Analysis: Deconstructing the Risk Profile
The potential hazards of this compound can be inferred from its constituent chemical families. Quinoline derivatives have a wide range of biological activities and can be toxic.[1][2][3] The presence of a chlorine atom suggests that it should be handled as a halogenated organic compound, which can have irritant and other toxic properties.[4][5][6] Thiazole derivatives also exhibit diverse biological effects and require careful handling.[7][8][9][10][11]
Based on analogous compounds, we must assume that this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]
Inferred Hazard Classification:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
This proactive classification forms the bedrock of our personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of appropriate PPE is not a matter of convenience but a critical determinant of your safety.[12][13][14]
Core PPE Requirements:
| Body Part | Equipment | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Provides a robust barrier against skin contact.[15][16][17] Always inspect gloves for tears or punctures before use. For prolonged handling or when dealing with solutions, consider double-gloving. |
| Eyes | Chemical splash goggles | Must form a complete seal around the eyes | Protects against accidental splashes of solutions or contact with airborne particles of the solid compound.[12][18] |
| Face | Face shield | To be worn over chemical splash goggles | Essential when there is a heightened risk of splashes, such as during transfer of larger quantities or when heating solutions.[12][18] |
| Body | Laboratory coat | Full-length, with tight-fitting cuffs | Protects skin and personal clothing from contamination.[17] |
| Respiratory | N95 Particulate Respirator or higher | When handling the solid powder | Prevents inhalation of fine dust particles.[17] |
| Air-purifying respirator with organic vapor cartridges | When handling solutions, especially if heated or aerosolized | Protects against inhalation of potentially harmful vapors. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is crucial for minimizing exposure risk.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Work Area: All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.
-
PPE: Don all required PPE as outlined in the table above before entering the designated work area.
-
Equipment: Ensure all necessary equipment, including spatulas, weigh boats, solvents, and clearly labeled waste containers, are within immediate reach to avoid unnecessary movement.
-
-
Handling the Solid Compound:
-
Weighing: Use an anti-static weigh boat to prevent dispersal of the fine powder. Handle with care to minimize dust formation.
-
Dissolving: When preparing solutions, add the solid compound slowly to the solvent with stirring. This prevents splashing and localized concentration of the solute.
-
-
Working with Solutions:
-
Transfers: Use appropriate volumetric glassware for transfers to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating mantle and ensure the setup is secure. Be vigilant for any signs of pressure buildup.
-
Spill and Exposure Management: Immediate Action Plan
In the event of accidental exposure or a spill, a rapid and informed response is critical.
Caption: Immediate actions to take in the event of a spill or personal exposure.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical and often overlooked aspect of laboratory safety. All waste containing this compound must be treated as hazardous waste.
Waste Stream Management:
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealed, puncture-resistant container | "Hazardous Waste," full chemical name, and hazard symbols | Store in a designated satellite accumulation area. Do not mix with other solid waste. |
| Liquid Waste | Sealed, chemically-compatible container | "Hazardous Waste," full chemical name, approximate concentrations of all components, and hazard symbols | Segregate halogenated and non-halogenated waste streams. Store in secondary containment.[15] |
| Contaminated Sharps | Designated sharps container | "Hazardous Sharps Waste," chemical contaminant | Never recap needles. Dispose of immediately after use. |
All waste disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations.[15]
By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to operational and disposal protocols, you can confidently and safely advance your research with this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
